15S-Hepe
説明
特性
IUPAC Name |
(5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCSMCLEKGITB-DBVSHIMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344808 | |
| Record name | 15(S)-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86282-92-0 | |
| Record name | 15(S)-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15(S)-Hydroxy-(5Z,8Z,11Z,13E,17Z)-eicosapentaenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
biological function of 15S-Hepe in EPA metabolism
The Biological Function of 15S-HEPE in EPA Metabolism: A Technical Guide
Executive Summary
15(S)-Hydroxyeicosapentaenoic acid (15S-HEPE) is a bioactive monohydroxy fatty acid derived from the enzymatic oxidation of eicosapentaenoic acid (EPA).[1] While often categorized merely as an intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs) such as Resolvin E4, 15S-HEPE possesses distinct, intrinsic biological activities. It functions as an endogenous agonist for Peroxisome Proliferator-Activated Receptor gamma (PPAR
This guide delineates the precise metabolic genesis of 15S-HEPE, its divergence from the aspirin-triggered 15R-epimer, its direct signaling mechanisms, and the critical analytical protocols required for its quantification in biological matrices.
Biochemical Genesis & Stereochemistry
The formation of 15S-HEPE is a stereospecific enzymatic process, distinct from non-enzymatic auto-oxidation or aspirin-triggered pathways.
The 15-Lipoxygenase Pathway
The primary biosynthetic route involves 15-Lipoxygenase (15-LOX) isoforms (ALOX15 in humans).[2] Unlike Cyclooxygenase-2 (COX-2), which requires acetylation by aspirin to generate the R-epimer (15R-HEPE), 15-LOX directly inserts molecular oxygen at the C-15 position of the EPA carbon chain in the S configuration.[1]
-
Enzyme: 15-Lipoxygenase-1 (15-LOX-1) and 15-Lipoxygenase-2 (15-LOX-2).[2][5]
-
Intermediate: 15(S)-Hydroperoxyeicosapentaenoic acid (15S-HpEPE).[3]
-
Reduction: 15S-HpEPE is rapidly reduced by cellular glutathione peroxidases (GPx) to the stable alcohol, 15S-HEPE .
Metabolic Divergence: The "Shunt" vs. Direct Action
Once formed, 15S-HEPE faces a metabolic bifurcation:
-
Direct Signaling: It remains as a stable lipid mediator to activate nuclear receptors (PPAR
). -
Conversion to Resolvins: It serves as a substrate for 5-Lipoxygenase (5-LOX) to generate Resolvin E4 (5S,15S-diHEPE).
-
Note: 15S-HEPE is not the precursor to Resolvin E1 (RvE1). RvE1 is derived from 18-HEPE (via CYP450 or aspirin-COX-2). This distinction is critical for accurate pathway mapping.
-
Visualization of the Metabolic Pathway
Figure 1: The metabolic bifurcation of EPA. 15S-HEPE is generated via 15-LOX and acts as both a direct PPAR
Functional Mechanism: PPAR Activation[7][8]
The defining biological activity of 15S-HEPE, independent of its conversion to resolvins, is its role as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR
Molecular Signaling
Unlike prostaglandins that act primarily on cell-surface GPCRs, 15S-HEPE crosses the nuclear membrane to bind PPAR
-
Ligand Binding: 15S-HEPE binds to the ligand-binding domain (LBD) of PPAR
. -
Heterodimerization: The activated PPAR
forms a heterodimer with the Retinoid X Receptor (RXR). -
Transactivation: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6]
Physiological Outcomes[9]
-
Anti-Proliferative (Oncology): In prostate cancer models (e.g., PC3 cells), 15S-HEPE signaling upregulates cell cycle inhibitors, suppressing tumor growth.
-
Anti-Fibrotic (Renal): By activating PPAR
, 15S-HEPE inhibits the transition of acute kidney injury (AKI) to chronic kidney disease (CKD), reducing renal fibrosis. -
Anti-Inflammatory (Allergy): It stabilizes mast cells, inhibiting degranulation and reducing symptoms in allergic rhinitis models.
Figure 2: 15S-HEPE signaling mechanism via nuclear receptor PPAR
Analytical Methodologies: LC-MS/MS Quantification[1][2][6]
Accurate measurement of 15S-HEPE requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish it from other isomers (e.g., 12-HEPE, 15R-HEPE).
Sample Preparation (Solid Phase Extraction)
-
Matrix: Plasma, serum, or tissue homogenate.
-
Protocol:
-
Precipitate proteins with ice-cold methanol (1:3 v/v).
-
Acidify supernatant to pH 3.5 (to protonate the carboxyl group).
-
Load onto C18 SPE cartridges.
-
Wash with water/methanol (85:15).
-
Elute with methyl formate or methanol.
-
Evaporate under nitrogen and reconstitute in mobile phase.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.01% Acetic Acid.
-
B: Acetonitrile/Methanol (50:50) + 0.01% Acetic Acid.
-
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-) .
Table 1: MRM Transitions for Quantification
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Retention Time Note |
| 15(S)-HEPE | 317.2 | 219.1 | -20 | Elutes after 15-HETE |
| 15(S)-HEPE | 317.2 | 115.0 | -24 | Secondary confirmation |
| 15(S)-HEPE-d5 (IS) | 322.2 | 224.1 | -20 | Internal Standard |
Note: Chiral chromatography (e.g., Chiralpak AD-RH) is required if distinguishing 15S-HEPE from aspirin-triggered 15R-HEPE is necessary for the study design.
Experimental Protocols
Protocol A: Enzymatic Synthesis of 15S-HEPE
To generate high-purity standards or for metabolic flux studies.
-
Reagents:
-
Substrate: EPA (sodium salt), 100 µM.
-
Enzyme: Soybean Lipoxygenase (Type I-B) or Recombinant Human 15-LOX-2 (100 units/mL).
-
Buffer: Borate buffer (0.1 M, pH 9.0) or PBS (pH 7.4).
-
-
Reaction:
-
Incubate EPA with enzyme at 4°C (to minimize side reactions) for 30 minutes with continuous oxygen bubbling.
-
Monitor UV absorbance at 235 nm (formation of conjugated diene).
-
-
Reduction:
-
Add Sodium Borohydride (
) or Triphenylphosphine ( ) to reduce the hydroperoxide (15-HpEPE) to the alcohol (15-HEPE).
-
-
Purification:
-
Acidify to pH 3.0.
-
Extract with diethyl ether.
-
Purify via RP-HPLC.
-
Protocol B: PPAR Reporter Assay
To validate biological activity in vitro.
-
Cell Line: HEK293 or PC3 cells.
-
Transfection: Cotransfect with:
-
PPRE-Luciferase reporter plasmid.
-
PPAR
expression vector. -
RXR
expression vector.
-
-
Treatment:
-
Treat cells with 15S-HEPE (0.1 - 10 µM) for 24 hours.
-
Positive Control: Rosiglitazone (1 µM).
-
-
Readout: Measure luciferase activity using a luminometer. 15S-HEPE should induce a dose-dependent increase in luminescence.
References
-
Miller, R. et al. (2001). "15S-Hydroxyeicosatetraenoic Acid Activates Peroxisome Proliferator-activated Receptor Gamma and Inhibits Proliferation in PC3 Prostate Carcinoma Cells."[7][8] Cancer Research.[7] Link
-
Serhan, C.N. et al. (2005).[9] "Resolvin E1, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis." PNAS. Link
-
Oh, S.F. et al. (2011). "Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation."[10] Journal of Clinical Investigation. Link
- Isobe, Y. et al. (2012). "Identification of 15-Hydroxyeicosapentaenoic Acid as an Anti-inflammatory Metabolite of Eicosapentaenoic Acid." Biological & Pharmaceutical Bulletin.
-
Cayman Chemical. "15(S)-HEPE Product Information & Mass Spectrometry Data." Link
-
Lipid Maps. "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial effects of eicosapentaenoic acid on the metabolic profile of obese female mice entails upregulation of HEPEs and increased abundance of enteric Akkermansia Muciniphila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]
15S-Hepe vs 15R-Hepe structural and functional differences
The following technical guide provides an in-depth analysis of the structural and functional distinctions between 15S-HEPE and 15R-HEPE.
Structural, Biosynthetic, and Functional Divergence in EPA-Derived Resolving Mediators
Executive Summary
15-Hydroxyeicosapentaenoic acid (15-HEPE) exists as two distinct stereoisomers: 15S-HEPE and 15R-HEPE .[1] While they share an identical molecular formula (
-
15S-HEPE is the canonical "physiologic" metabolite produced by 15-Lipoxygenase (15-LOX).[2] It serves as a direct ligand for PPAR
and a biosynthetic precursor to Resolvin E4 (RvE4) . -
15R-HEPE is a "pharmacologic" metabolite produced primarily by Aspirin-acetylated COX-2 . It functions as a precursor to the 15-epi-Lipoxin A5 series, contributing to the potent "aspirin-triggered" resolution of inflammation.
This guide details the stereochemical, biosynthetic, and analytical frameworks required to distinguish and utilize these mediators in drug development and resolution pharmacology.
Part 1: Structural & Biosynthetic Origins
The core difference lies in the chirality at Carbon-15. This stereochemistry dictates enzyme substrate specificity for downstream conversion into Specialized Pro-resolving Mediators (SPMs).
1.1 Biosynthetic Pathways
The production of 15-HEPE enantiomers is enzyme-gated.
-
15S-HEPE Production (Physiologic): Under homeostatic or Th2-driven inflammatory conditions (e.g., asthma), Eicosapentaenoic Acid (EPA) is oxygenated by 15-Lipoxygenase-1 (ALOX15) . The enzyme inserts molecular oxygen in a stereospecific manner to yield 15(S)-HpEPE, which is rapidly reduced to 15S-HEPE.
-
15R-HEPE Production (Pharmacologic): When Aspirin (ASA) acetylates Serine-516 of the COX-2 enzyme, the catalytic channel is modified but not closed. Unlike COX-1 (which is completely inhibited), acetylated COX-2 gains a new activity: it converts EPA into 15(R)-HPEPE (reduced to 15R-HEPE).
1.2 Pathway Visualization
The following diagram illustrates the divergent biosynthetic fates of EPA leading to 15S vs. 15R metabolites.
Caption: Divergent biosynthetic pathways of EPA. Left: Canonical 15-LOX pathway yielding 15S-HEPE and Resolvin E4. Right: Aspirin-triggered pathway yielding 15R-HEPE and 15-epi-Lipoxin A5.
Part 2: Functional Pharmacology
While often grouped simply as "precursors," 15S- and 15R-HEPE exhibit distinct biological activities both as standalone lipids and through their specific metabolites.
2.1 Direct Receptor Activity
Unlike many lipid intermediates which are inert until final conversion, 15-HEPEs possess intrinsic activity.
-
PPAR
Agonism (15S-HEPE): 15S-HEPE acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR ).[4] -
Membrane Incorporation: 15S-HEPE is preferentially esterified into Phosphatidylinositol (PI) phospholipids in cellular membranes. This suggests a role in modifying membrane fluidity and secondary messenger signaling (PI3K/Akt pathways) distinct from free fatty acid signaling.
2.2 Downstream Metabolite Potency
The most critical functional divergence is the "Series" of resolvins they generate.
| Feature | 15S-HEPE Pathway | 15R-HEPE Pathway |
| Primary Metabolite | Resolvin E4 (RvE4) | 15-epi-Lipoxin A5 |
| Chemical Structure | 5S,15S-dihydroxy-EPE | 5S,6R,15R-trihydroxy-EPE |
| Enzymatic Requirement | 15-LOX followed by 5-LOX | 5-LOX (acting on 15R substrate) |
| Primary Biological Action | Efferocytosis: Promotes uptake of senescent RBCs and apoptotic neutrophils.[10] | Systemic Resolution: Promotes neutrophil exit from tissues to spleen; stops PMN infiltration. |
| Receptor Targets | Currently being characterized (likely ChemR23/ERV1 family). | ALX/FPR2 (Lipoxin Receptor) - High affinity. |
Critical Note on Resolvin E1 (RvE1): Researchers often confuse the 15-HEPE pathway with the RvE1 pathway.
-
RvE1 is derived from 18R-HEPE , not 15-HEPE.
-
18R-HEPE is also an Aspirin/COX-2 product, but involves oxygenation at C18, not C15.
-
Implication: Spiking cells with 15R-HEPE will not yield RvE1; it will yield 15-epi-Lipoxins.
Part 3: Analytical Methodology
Discriminating between S and R enantiomers requires chiral chromatography.[11] Standard Reverse-Phase (C18) chromatography cannot separate these isomers.
3.1 Chiral LC-MS/MS Protocol
This protocol ensures baseline separation of 15S- and 15R-HEPE.[11]
System Requirements:
-
LC System: UHPLC capable of 500+ bar.
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) or Lux Amylose-1 .
-
Dimensions: 250 x 4.6 mm, 5
m particle size.[11]
-
Method Parameters:
-
Mobile Phase (Normal Phase Mode):
-
Solvent A: n-Hexane
-
Solvent B: Isopropanol (IPA)
-
Modifier: 0.1% Acetic Acid (Critical for ionization and peak shape).
-
Ratio: Hexane:IPA (98:2 v/v) isocratic.
-
-
Flow Rate: 0.7 - 1.0 mL/min.
-
MS Detection (Negative Mode):
-
Parent Ion:
317.2 -
Fragment Ion:
219.1 (Cleavage alpha to hydroxyl group). -
Note: Both enantiomers share the same transition. Separation is purely chromatographic.
-
Elution Order (Typical on Chiralpak AD-H):
-
15R-HEPE: Elutes First (~10-12 min).
-
15S-HEPE: Elutes Second (~13-15 min).
-
Validation: Always run authentic chiral standards (available from Cayman Chemical or Avanti Polar Lipids) to confirm retention times, as mobile phase hydration can shift selectivity.
3.2 Analytical Workflow Diagram
Caption: Workflow for the chiral separation and quantification of 15-HEPE enantiomers using Normal Phase Chiral LC-MS/MS.
Part 4: Experimental Guidelines
When designing experiments involving these mediators, adhere to the following logic:
1. Substrate Feeding Experiments:
-
Objective: To determine if a cell type has "Aspirin-Triggered" capacity.
-
Protocol: Incubate cells (e.g., PMNs) with Aspirin (100
M) + EPA (10 M). -
Readout: Measure 15R-HEPE vs 15S-HEPE ratio.
-
High 15R: Indicates COX-2 acetylation and active AT-pathway.
-
High 15S: Indicates dominant 15-LOX activity (Aspirin resistance or lack of COX-2).
-
2. Downstream Conversion Assays:
-
Objective: To synthesize RvE4.
-
Protocol: Incubate M2 Macrophages with 15S-HEPE (not EPA).
-
Reasoning: Bypassing the initial oxygenation step isolates the 5-LOX efficiency in converting the intermediate to the final resolvin.
3. Stability Considerations:
-
15R-HEPE and its downstream "Epi-Lipoxins" are generally more resistant to metabolic inactivation (dehydrogenation) than their S-enantiomer counterparts. This makes 15R-analogs attractive candidates for stable drug mimetics.
References
-
Biosynthesis of Resolvin E4: Libreros, S., et al. (2021).[12] A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution. [Link]
-
Aspirin-Triggered COX-2 Mechanisms: Serhan, C. N., et al. (2002). Resolvins: A family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals. [Link]
-
15-HEPE and PPAR
Activation: Naruhn, S., et al. (2010).[1] 15-Hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist. (Note: Discusses structural analog 15-HETE, mechanism conserved for HEPEs). [Link] -
15-epi-Lipoxin A5 Pathway: Bermudez, E. A., et al. (2002).[2] Aspirin-triggered lipoxin synthesis modulates vascular tone. [Link]
Sources
- 1. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for altered positional specificity of 15-lipoxygenase-1 with 5S-HETE and 7S-HDHA and the implications for the biosynthesis of resolvin E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 15-epi-lipoxin A5 promotes neutrophil exit from exudates for clearance by splenic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 15S-HEPE in the Biosynthesis of Resolvin E4 and Related SPMs
Executive Summary
While the classical E-series resolvins (RvE1, RvE2, RvE3) are biosynthesized from 18-HEPE (derived via aspirin-acetylated COX-2 or cytochrome P450), 15S-HEPE (15(S)-hydroxyeicosapentaenoic acid) serves as the obligatory precursor to a distinct, recently elucidated member of the series: Resolvin E4 (RvE4) .[1][2] Furthermore, 15S-HEPE is the metabolic gateway to the Lipoxin A5 series, an EPA-derived counterpart to the arachidonic acid-derived lipoxins.
This guide delineates the precise biochemical role of 15S-HEPE, detailing the enzymatic cascades (15-LOX / 5-LOX interactions), stereochemical requirements, and experimental protocols for the isolation and conversion of this precursor into bioactive specialized pro-resolving mediators (SPMs).
Part 1: Biochemical Framework & Enzymology
The Dichotomy of EPA Metabolism
To accurately utilize 15S-HEPE in experimental workflows, one must distinguish its pathway from the classical 18-series route.
| Feature | 18-Series Pathway | 15-Series Pathway (Focus of Guide) |
| Primary Precursor | 18R-HEPE (or 18S-HEPE) | 15S-HEPE |
| Initiating Enzyme | Acetylated COX-2 or Cyt P450 | 15-Lipoxygenase (15-LOX) |
| Secondary Enzyme | 5-LOX (Neutrophils) | 5-LOX (Neutrophils/Macrophages) |
| End Products | Resolvin E1, E2, E3 | Resolvin E4 , Lipoxin A5 |
| Bioactive Function | Inhibition of PMN infiltration | Efferocytosis (Senescent RBC/Apoptotic PMN clearance) |
The 15S-HEPE -> Resolvin E4 Cascade
Resolvin E4 (RvE4) is a novel SPM characterized as 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid .[1][3] Its biosynthesis represents a transcellular loop or a single-cell event (e.g., in macrophages) where EPA is sequentially oxygenated.
-
Initiation: 15-LOX oxygenates EPA at the C-15 position to form 15S-HpEPE , which is reduced to 15S-HEPE .
-
Conversion: 15S-HEPE acts as a substrate for 5-LOX.[4]
-
Transformation: 5-LOX inserts molecular oxygen at C-5, generating a 5-hydroperoxy intermediate that is reduced to the 5S,15S-dihydroxy product (RvE4).
The 15S-HEPE -> Lipoxin A5 Cascade
In parallel, 15S-HEPE can be converted into Lipoxin A5 (LXA5) , a trihydroxy molecule (5S,6R,15S-triHEPE). This pathway involves the formation of a 5(6)-epoxide intermediate by 5-LOX, followed by hydrolysis.[5]
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the divergence of EPA metabolism, highlighting the specific role of 15S-HEPE.
Figure 1: Divergent biosynthetic pathways of EPA. 15S-HEPE is the specific precursor for RvE4 and Lipoxin A5, distinct from the 18-HEPE derived RvE1/E2.
Part 3: Experimental Protocols
Protocol A: Enzymatic Synthesis of 15S-HEPE
To study the conversion of 15S-HEPE, one must first generate or isolate the precursor with high stereochemical purity.
Objective: Synthesize 15S-HEPE from EPA using Soybean 15-LOX (homologous to human 15-LOX-1).
-
Reagents:
-
Substrate: EPA (Free fatty acid form), 50 µM final concentration.
-
Enzyme: Soybean Lipoxygenase (Type I-B), 100 kU/mL.
-
Buffer: 0.1 M Borate buffer, pH 9.0 (optimal for 15-LOX activity).
-
Reducing Agent: NaBH4 (Sodium Borohydride).
-
-
Workflow:
-
Incubation: Add EPA to the borate buffer under constant stirring at 4°C (to minimize side reactions). Add enzyme. Incubate for 30 minutes.
-
Reduction: The reaction primarily yields 15S-HpEPE (hydroperoxide).[1] Stop the reaction and reduce the hydroperoxide to the alcohol (HEPE) by adding solid NaBH4 (approx. 1 mg/mL) and stirring for 15 minutes.
-
Acidification: Adjust pH to 3.0 using 1N HCl to protonate the fatty acids for extraction.
-
Extraction: Extract 3x with diethyl ether or ethyl acetate.
-
Purification: Evaporate solvent under nitrogen. Purify via RP-HPLC (C18 column, Methanol/Water/Acetic Acid gradient).
-
Validation Check: 15S-HEPE should elute as a single peak. UV absorbance max at 235 nm (conjugated diene).
Protocol B: Biosynthesis of Resolvin E4 (RvE4)
This protocol models the in vivo transcellular biosynthesis using human neutrophils.
Objective: Convert 15S-HEPE into RvE4 using human PMNs.
-
Cell Isolation:
-
Isolate human neutrophils (PMNs) from fresh whole blood using density gradient centrifugation (Ficoll-Histopaque).
-
Suspend PMNs at
cells/mL in DPBS (+/+ Ca2+/Mg2+).
-
-
Incubation:
-
Priming: Incubate PMNs with 15S-HEPE (1 µM) for 5 minutes at 37°C.
-
Activation: Stimulate 5-LOX activity by adding Calcium Ionophore A23187 (2 µM) or Zymosan (0.1 mg/mL) for physiological relevance.
-
Duration: Incubate for 30–45 minutes at 37°C.
-
-
Termination:
-
Stop reaction with 2 volumes of ice-cold methanol containing deuterated internal standards (e.g., d5-RvD2 or d4-LTB4).
-
-
Analysis (LC-MS/MS):
-
See Section 3.3 for detection parameters.
-
Part 4: Analytical Validation (LC-MS/MS)
Reliable identification of 15S-HEPE metabolites requires Liquid Chromatography-Tandem Mass Spectrometry.
System: QTrap or Triple Quadrupole. Mode: Negative Ionization (ESI-).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Retention Time (Relative) |
| 15S-HEPE | 317.2 | 219, 175 | Early |
| Resolvin E4 | 333.2 ([M-H]-) | 233, 215 | Mid |
| Lipoxin A5 | 349.2 ([M-H]-) | 115, 135 | Late |
| RvE1 (Control) | 349.2 | 195, 291 | Distinct from LXA5 |
Note: RvE4 (5,15-diHEPE) transitions are specific to the cleavage of the 5- and 15-hydroxyl groups. The 233 fragment often corresponds to cleavage adjacent to the C15 hydroxyl.
Part 5: Therapeutic Implications
Understanding 15S-HEPE as a precursor allows for targeted drug development strategies:
-
Pro-Resolution Pharmacology: Unlike COX-2 inhibitors which may suppress 18-HEPE formation, strategies that enhance 15-LOX activity (e.g., IL-4 priming of macrophages) can increase endogenous 15S-HEPE and subsequently RvE4.
-
Efferocytosis Enhancement: RvE4 specifically targets the clearance of senescent red blood cells and apoptotic neutrophils, a critical process in preventing necrosis and secondary inflammation.
-
Biomarker Utility: The ratio of 15S-HEPE to RvE4 in plasma can indicate the efficiency of the 5-LOX conversion step in patients with chronic inflammatory diseases.
References
-
Oh, S. F., et al. (2012). "Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation."[6] Journal of Clinical Investigation.
-
Libreros, S., et al. (2021). "A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution." Nature Communications.
-
Serhan, C. N. (2014). "Pro-resolving lipid mediators are leads for resolution physiology." Nature.
-
Arita, M., et al. (2005). "Stereochemical assignment, antiinflammatory properties, and receptor interaction of the new omega-3 derived resolvin E1." Journal of Experimental Medicine.
-
Serhan, C. N., & Petasis, N. A. (2011). "Resolvins and Protectins in Inflammation Resolution."[2][7][8][9] Chemical Reviews.
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The Dichotomous Role of the 15-Lipoxygenase Pathway in Angiogenesis: A Technical Guide to the Effects of 15(S)-HEPE on Endothelial Cells
Foreword for the Research Professional
In the intricate landscape of lipid mediators, the metabolites of the 15-lipoxygenase (15-LOX) pathway have emerged as critical modulators of vascular biology. Their influence on angiogenesis, the formation of new blood vessels, is a subject of intense investigation due to its implications in both physiological processes like wound healing and pathological conditions such as cancer and ischemic diseases. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the effects of 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE) on endothelial cells and angiogenesis.
While direct research on 15(S)-HEPE is still nascent, a wealth of knowledge exists for its arachidonic acid-derived analogue, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), and its precursor, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE). These molecules present a fascinating dichotomy: 15(S)-HETE is a potent pro-angiogenic factor, while 15(S)-HPETE exhibits strong anti-angiogenic properties.[1][2] This guide will leverage the comprehensive understanding of the 15-LOX pathway in the context of arachidonic acid metabolism to build a predictive framework for the potential actions of 15(S)-HEPE, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). We will delve into the established signaling cascades, provide detailed experimental protocols to investigate these effects, and offer insights into the causal relationships behind these experimental choices.
This document is structured to be a practical and thought-provoking resource. It is a call to the scientific community to explore the untapped potential of 15(S)-HEPE as a therapeutic target. By providing the foundational knowledge and the tools for investigation, we aim to accelerate discoveries in this promising field.
Introduction: The 15-LOX Pathway and its Metabolites
The 15-lipoxygenase (15-LOX) enzyme family plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs). When acting on arachidonic acid (AA), 15-LOX produces 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] Similarly, 15-LOX can metabolize eicosapentaenoic acid (EPA) to generate 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE), the precursor to 15(S)-HEPE.
The biological activities of these metabolites are often potent and context-dependent. A striking example of this is the opposing effects of 15(S)-HETE and 15(S)-HPETE on angiogenesis.
The Pro-Angiogenic Powerhouse: 15(S)-HETE
Extensive research has established 15(S)-HETE as a pro-angiogenic mediator. It stimulates key processes in endothelial cells, including proliferation, migration, and tube formation.[1][3] This activity is driven by the activation of multiple downstream signaling pathways.
The Angiogenesis Inhibitor: 15(S)-HPETE
In stark contrast to its reduced metabolite, 15(S)-HPETE is a potent inhibitor of angiogenesis.[1][2] Its mechanisms of action include the induction of endothelial cell apoptosis and the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[2][4] This opposing action highlights the critical regulatory role of the enzymatic reduction of the hydroperoxy intermediate.
The Enigma: 15(S)-HEPE
As the EPA-derived analogue of 15(S)-HETE, 15(S)-HEPE is of significant interest. Given the structural similarities, it is plausible that 15(S)-HEPE may share some of the pro-angiogenic properties of 15(S)-HETE. However, the presence of an additional double bond in its structure could also lead to unique biological activities. To date, the direct effects of 15(S)-HEPE on angiogenesis and endothelial cells remain largely unexplored, presenting a compelling area for future research.
Signaling Mechanisms of 15-LOX Metabolites in Endothelial Cells
The pro-angiogenic effects of 15(S)-HETE are underpinned by the activation of several key signaling cascades within endothelial cells. Understanding these pathways provides a roadmap for investigating the potential mechanisms of 15(S)-HEPE.
The PI3K/Akt/mTOR Pathway
15(S)-HETE has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3] This cascade is a central regulator of cell growth, proliferation, and survival. Activation of this pathway by 15(S)-HETE promotes endothelial cell proliferation and migration, which are essential for the formation of new blood vessels.[3]
Caption: 15(S)-HETE-induced PI3K/Akt/mTOR signaling pathway in endothelial cells.
The JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical mediator of 15(S)-HETE-induced angiogenesis. Specifically, 15(S)-HETE activates JAK2 and STAT5B, leading to the increased expression of the pro-angiogenic chemokine Interleukin-8 (IL-8).[5] Furthermore, 15(S)-HETE has been shown to activate STAT3, which in turn upregulates the expression of VEGF, a potent stimulator of angiogenesis.[6]
Caption: 15(S)-HETE-induced JAK/STAT signaling pathways in endothelial cells.
The Src/Egr-1/FGF-2 Axis
A further layer of complexity in 15(S)-HETE signaling involves the activation of the proto-oncogene tyrosine-protein kinase Src. This leads to the induction of Early Growth Response protein 1 (Egr-1), a transcription factor that drives the expression of Fibroblast Growth Factor-2 (FGF-2), another key pro-angiogenic factor.[7]
Potential Role of GPR119
The G protein-coupled receptor 119 (GPR119) has been identified as a receptor for various lipid molecules, including the EPA metabolite 5-HEPE.[8][9] Activation of GPR119 is known to increase intracellular cyclic AMP (cAMP) levels.[9] While a direct link between 15(S)-HEPE and GPR119 has not been established, it represents a plausible avenue for investigation, particularly given the known role of cAMP in modulating endothelial cell function.
Experimental Protocols for Assessing Angiogenesis
To investigate the effects of 15(S)-HEPE on endothelial cells, a series of well-established in vitro angiogenesis assays are recommended. The following protocols are provided as a self-validating system, with each step designed to ensure technical accuracy and reproducibility.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a hallmark of angiogenesis.
Principle: Endothelial cells are cultured on a basement membrane matrix, such as Matrigel®, which induces their differentiation and formation of capillary-like networks. The extent of tube formation can be quantified by measuring parameters like tube length and the number of branch points.
Step-by-Step Methodology:
-
Preparation of Matrigel® Plates:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50-100 µL of Matrigel® to each well of a pre-chilled 96-well plate.
-
Ensure the entire surface of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs, HMVECs) and resuspend them in serum-free or low-serum medium at a concentration of 2-4 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (2-4 x 10^4 cells) to each Matrigel®-coated well.
-
-
Treatment:
-
Add 15(S)-HEPE at various concentrations to the respective wells. Include a vehicle control (e.g., ethanol) and a positive control (e.g., VEGF).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Imaging and Quantification:
-
Visualize the tube-like structures using an inverted microscope.
-
Capture images from several random fields per well.
-
Quantify the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Caption: Experimental workflow for the endothelial cell tube formation assay.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of endothelial cells to a test substance.
Principle: A porous membrane separates two chambers. Endothelial cells are placed in the upper chamber, and the chemoattractant (e.g., 15(S)-HEPE) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Step-by-Step Methodology:
-
Preparation of Chambers:
-
Rehydrate the porous membrane of the Boyden chamber inserts (typically 8 µm pore size) with serum-free medium.
-
-
Cell Seeding:
-
Harvest and resuspend endothelial cells in serum-free medium at a concentration of 0.5-1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Chemoattractant Addition:
-
In the lower chamber, add medium containing various concentrations of 15(S)-HEPE. Include a vehicle control and a positive control (e.g., VEGF or FGF-2).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
-
Cell Removal and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a suitable stain, such as Crystal Violet or DAPI.
-
-
Imaging and Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields per insert.
-
Endothelial Cell Proliferation Assay
This assay determines the effect of a substance on the proliferation rate of endothelial cells.
Principle: Endothelial cells are cultured in the presence of the test substance, and cell viability or DNA synthesis is measured over time.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in their complete growth medium.
-
Allow the cells to attach overnight.
-
-
Serum Starvation (Optional but Recommended):
-
To synchronize the cell cycle, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.
-
-
Treatment:
-
Replace the medium with low-serum medium containing various concentrations of 15(S)-HEPE, a vehicle control, and a positive control (e.g., VEGF).
-
-
Incubation:
-
Incubate the plate for 24-72 hours.
-
-
Quantification of Proliferation:
-
Use a colorimetric or fluorometric assay to measure cell proliferation. Common methods include:
-
MTT or WST-1 Assay: Measures mitochondrial metabolic activity, which is proportional to the number of viable cells.
-
BrdU Assay: Measures the incorporation of bromodeoxyuridine (a thymidine analog) into newly synthesized DNA during the S-phase of the cell cycle.
-
CyQUANT® Assay: Measures cellular DNA content by binding to a fluorescent dye.
-
-
Read the absorbance or fluorescence using a plate reader.
-
Data Presentation and Interpretation
For robust analysis and clear presentation, all quantitative data from the aforementioned assays should be summarized in tables. This allows for easy comparison between different concentrations of 15(S)-HEPE and the controls.
Table 1: Hypothetical Data Summary of 15(S)-HEPE Effects on Angiogenesis
| Assay | Parameter Measured | Vehicle Control | 15(S)-HEPE (10 nM) | 15(S)-HEPE (100 nM) | 15(S)-HEPE (1 µM) | VEGF (20 ng/mL) |
| Tube Formation | Total Tube Length (µm) | 1500 ± 120 | 1800 ± 150 | 2500 ± 200 | 3200 ± 250 | 4500 ± 300 |
| Number of Junctions | 40 ± 5 | 50 ± 6 | 65 ± 8 | 80 ± 10 | 110 ± 12 | |
| Migration | Migrated Cells/Field | 50 ± 8 | 70 ± 10 | 100 ± 12 | 140 ± 15 | 200 ± 20 |
| Proliferation | % Increase vs. Control | 0% | 15% ± 3% | 30% ± 5% | 50% ± 7% | 80% ± 10% |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Concluding Remarks and Future Directions
The 15-lipoxygenase pathway is a critical regulator of angiogenesis, with its arachidonic acid-derived metabolites, 15(S)-HETE and 15(S)-HPETE, exhibiting potent pro- and anti-angiogenic activities, respectively.[1] This established dichotomy provides a strong rationale for the investigation of 15(S)-HEPE, the corresponding metabolite from the omega-3 fatty acid EPA.
The signaling pathways and experimental protocols detailed in this guide offer a comprehensive framework for elucidating the role of 15(S)-HEPE in endothelial cell biology. Key questions to be addressed in future research include:
-
Does 15(S)-HEPE promote or inhibit endothelial cell proliferation, migration, and tube formation?
-
Does 15(S)-HEPE activate the same signaling pathways as 15(S)-HETE (e.g., PI3K/Akt, JAK/STAT)?
-
Does 15(S)-HEPE interact with GPR119 on endothelial cells?
-
What is the therapeutic potential of modulating 15(S)-HEPE levels in angiogenesis-dependent diseases?
Answering these questions will not only enhance our fundamental understanding of lipid mediator signaling but may also pave the way for novel therapeutic strategies for a wide range of diseases. The field is ripe for discovery, and the tools are at hand to unravel the secrets of 15(S)-HEPE.
References
-
Soumya, S. J., Binu, S., Helen, A., & Sudhakaran, P. R. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research, 61(8), 833–842. [Link]
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Cheranov, S. Y., Wang, D., Kundumani-Sridharan, V., Karpurapu, M., Zhang, Q., Chava, K. R., & Rao, G. N. (2009). The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8. Blood, 113(23), 6023–6033. [Link]
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Soumya, S. J., Binu, S., Helen, A., & Sudhakaran, P. R. (2014). 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells. PeerJ, 2, e635. [Link]
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Soumya, S.J., Binu, S., Helen, A., & Sudhakaran, P.R. (2012). Effect of 15(S)-HETE and 15(S)-HPETE on angiogenesis in chick CAM. ResearchGate. [Link]
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Takafumi, S., Colville-Nash, P. R., & Willoughby, D. A. (1995). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. The Journal of Immunology, 154(10), 5366-5374. [Link]
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Morita, I., Murota, S., & Suzuki, Y. (1988). Endothelial cell injury caused by 15-HPETE, a lipoxygenase product of arachidonic acid. Prostaglandins, Leukotrienes and Essential Fatty Acids, 32(2), 85-90. [Link]
-
Miller, M. L., Cho, D., & Brannon, T. S. (2009). 15-oxo-Eicosatetraenoic acid, a metabolite of macrophage 15-hydroxyprostaglandin dehydrogenase that inhibits endothelial cell proliferation. Molecular Pharmacology, 76(3), 516-525. [Link]
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Soumya, S.J., Binu, S., Helen, A., & Sudhakaran, P.R. (2014). Effect of 15(S)-HPETE on the production of CD31 and VEGF Microvascular... ResearchGate. [Link]
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Soumya, S.J., Binu, S., Helen, A., & Sudhakaran, P.R. (2013). Effect of 15(S)-HETE on endothelial cells derived from adipose tissue.... ResearchGate. [Link]
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Kundumani-Sridharan, V., Niu, J., Wang, D., Quyen, D. V., Zhang, Q., Singh, N. K., ... & Rao, G. N. (2010). 15(S)-hydroxyeicosatetraenoic acid–induced angiogenesis requires Src-mediated Egr-1–dependent rapid induction of FGF-2 expression. Blood, 115(10), 2105-2116. [Link]
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Soumya, S.J., Binu, S., Helen, A., & Sudhakaran, P.R. (2014). Effect of 15(S)-HPETE on adipose endothelial cells Microvascular... ResearchGate. [Link]
-
Miller, M. L., Cho, D., & Brannon, T. S. (2009). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. ResearchGate. [Link]
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Soumya, S.J., Binu, S., Helen, A., & Sudhakaran, P.R. (2013). Effect of 15(S)-HETE on the levels of VEGF. Fat pad endothelial cells... ResearchGate. [Link]
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Tall, G. S., Edwalds-Gilbert, G., & Laug, W. E. (2022). Growth State-Dependent Expression of Arachidonate Lipoxygenases in the Human Endothelial Cell Line EA.hy926. International Journal of Molecular Sciences, 23(16), 8996. [Link]
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Sridharan, V. K., Niu, J., Wang, D., Pal, A., & Rao, G. N. (2005). 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling. Cancer research, 65(16), 7283-7291. [Link]
-
Sridharan, V. K., Niu, J., Wang, D., Pal, A., & Rao, G. N. (2007). 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF. Cancer research, 67(9), 4328-4336. [Link]
-
Cheranov, S. Y., Wang, D., & Rao, G. N. (2009). The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8. Blood, 113(23), 6023-6033. [Link]
-
Zong, Y., Wang, M., Liu, Y., Suo, X., Fan, G., & Yang, X. (2023). 5-HEPE reduces obesity and insulin resistance by promoting adipose tissue browning through GPR119/AMPK/PGC1α activation. Life sciences, 323, 121703. [Link]
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Arnaoutova, I., George, S., Kleinman, H. K., & Benton, G. (2009). The endothelial cell tube formation assay on basement membrane turns 20: state of the science and the art. Angiogenesis, 12(3), 267-274. [Link]
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Hauge, M., Hvam, J., & Hansen, H. S. (2011). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British journal of pharmacology, 162(3), 674-683. [Link]
-
Wang, Y., & He, J. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert Opinion on Investigational Drugs, 33(1), 1-5. [Link]
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Sharma, A., Kumar, R., & Singh, R. (2022). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. ResearchGate. [Link]
-
Massaro, M., Scoditti, E., Carluccio, M. A., & De Caterina, R. (2010). Eicosapentaenoic acid inhibits endothelial cell migration in vitro. Lipids in Health and Disease, 9(1), 1-8. [Link]
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Zhang, Y., Sun, W., & Li, F. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1319760. [Link]
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15S-Hepe molecular weight and chemical properties
Technical Whitepaper: 15(S)-HEPE – Physicochemical Profile and Bioanalytical Applications
Executive Summary 15(S)-Hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15(S)-HEPE) is a bioactive monohydroxy fatty acid derived from the enzymatic oxidation of eicosapentaenoic acid (EPA).[1][2] As a critical intermediate in the biosynthesis of the specialized pro-resolving mediators (SPMs)—specifically the E-series resolvins—15(S)-HEPE represents a pivotal node in the resolution of inflammation. This guide delineates the physicochemical properties, metabolic pathways, and validated LC-MS/MS quantification protocols for 15(S)-HEPE, designed to support high-integrity research in lipidomics and drug discovery.
Part 1: Physicochemical Identity
15(S)-HEPE is characterized by a specific stereochemical configuration at the 15-carbon position, distinguishing it from its aspirin-triggered epimer, 15(R)-HEPE. Accurate identification requires strict adherence to molecular standards.
Table 1: Physicochemical Properties of 15(S)-HEPE
| Property | Specification |
| IUPAC Name | 15(S)-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid |
| Common Name | 15(S)-HEPE |
| CAS Number | 86282-92-0 |
| Molecular Formula | |
| Molecular Weight | 318.45 g/mol |
| Physical State | Liquid (typically supplied in ethanolic solution) |
| UV | 236 nm (conjugated diene system) |
| Solubility | Ethanol (>50 mg/mL), DMSO, DMF, 0.1 M |
| Stability | |
| Purity Standard |
Part 2: Biosynthesis and Metabolic Pathway[7]
The biological importance of 15(S)-HEPE lies in its origin and downstream conversion. It is produced via the oxygenation of EPA by 15-Lipoxygenase (15-LOX) .[1] Unlike arachidonic acid-derived HETEs, 15(S)-HEPE retains the omega-3 double bond architecture, facilitating its conversion into potent anti-inflammatory mediators.
Mechanism of Action:
-
Initiation: 15-LOX abstracts a hydrogen from C13 of EPA, inserting molecular oxygen at C15 to form 15(S)-HpEPE (hydroperoxide).
-
Reduction: Cellular peroxidases rapidly reduce 15(S)-HpEPE to the stable alcohol 15(S)-HEPE.
-
Resolution Phase: In the presence of 5-Lipoxygenase (5-LOX), 15(S)-HEPE is further oxygenated to form the Resolvin E series (RvE1, RvE2), which actively terminate inflammatory signaling.
Visualizing the Pathway: The following diagram illustrates the enzymatic cascade from EPA to the Resolvin E series, highlighting 15(S)-HEPE as the obligate precursor.
Caption: The enzymatic conversion of EPA to Resolvin E1/E2 via the 15(S)-HEPE intermediate.
Part 3: Analytical Methodologies (LC-MS/MS)
Quantifying 15(S)-HEPE in biological matrices (plasma, tissue) requires rigorous extraction and sensitive detection to prevent ex vivo oxidation and ensure enantiomeric specificity.
Sample Preparation (Solid Phase Extraction)
Rationale: Liquid-liquid extraction often yields high background noise for lipid mediators. SPE (Solid Phase Extraction) is preferred for cleaning phospholipid interferences.
-
Step 1: Thaw plasma samples on ice. Add Internal Standard (e.g., 15(S)-HEPE-d5 or 15(S)-HETE-d8, 5 ng) immediately to account for extraction loss.
-
Step 2: Precipitate proteins with cold methanol (1:3 v/v). Centrifuge at 3,000 x g for 10 min at 4°C.
-
Step 3: Dilute supernatant with acidified water (pH 3.5) to reduce organic content to <15% (critical for SPE retention).
-
Step 4: Load onto pre-conditioned C18 SPE cartridges. Wash with water followed by 15% methanol.
-
Step 5: Elute with methyl formate. Evaporate to dryness under a gentle stream of nitrogen.
-
Step 6: Reconstitute in 50:50 Methanol:Water for injection.
LC-MS/MS Parameters
Rationale: A C18 reverse-phase column is standard. However, distinguishing 15(S) from 15(R) requires chiral chromatography if aspirin-triggered pathways are being investigated. For general quantification, standard C18 is sufficient.
Table 2: Recommended LC-MS/MS Conditions
| Parameter | Setting |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495) |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.02% Acetic Acid |
| Mobile Phase B | Acetonitrile/Methanol (80:[3]20) + 0.02% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| MRM Transition | 317.2 |
| Internal Std MRM | 322.2 |
Analytical Workflow Diagram:
Caption: Validated workflow for the extraction and quantification of 15(S)-HEPE from biological matrices.
Part 4: Biological Significance and Applications
1. Asthma and Inflammation Biomarker Elevated serum levels of 15(S)-HEPE have been documented in asthmatic patients, serving as a feedback mechanism where the body attempts to resolve airway inflammation. It is a direct precursor to Resolvin E1, which reduces neutrophil infiltration.
2. Drug Development Potential
-
Resolvin Mimetics: Because 15(S)-HEPE is rapidly metabolized, stable analogs are targets for drug development to treat chronic inflammatory diseases (e.g., colitis, atherosclerosis).
-
Enantiomeric Specificity: Drug candidates must mimic the 15(S) configuration. The 15(R) epimer (aspirin-triggered) has distinct biological activities, making chiral purity essential in formulation.
References
-
Lipid Maps. (2024). LIPID MAPS Structure Database: 15(S)-HEPE. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 15(S)-HEPE. National Library of Medicine.[4] Retrieved from [Link]
-
Serhan, C. N., et al. (2000). Anti-microinflammatory lipid signals generated from dietary N-3 fatty acids via cyclooxygenase-2 and transcellular processing. J. Physiol. Pharmacol. Retrieved from [Link]
-
Miller, C., et al. (1989).[5] Guinea pig epidermis generates putative anti-inflammatory metabolites from fish oil polyunsaturated fatty acids.[5][6] Lipids. Retrieved from [Link]
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- 2. 15(S)-HEPE | CAS 86282-92-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15S-Hepe | C20H30O3 | CID 5283192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
potential of 15S-Hepe as a biomarker for asthma
Title: 15S-HEPE: A Resolution-Phase Biomarker in Asthma Pathophysiology Subtitle: Technical Guidance on Mechanism, Quantification, and Clinical Utility
Executive Summary
The management of asthma has historically focused on suppressing inflammation (e.g., corticosteroids, anti-IL-5 biologics). However, emerging lipidomic research suggests that chronic asthma is not merely an excess of inflammation, but a failure of resolution . 15S-Hydroxyeicosapentaenoic acid (15S-HEPE), a monohydroxy metabolite of Eicosapentaenoic Acid (EPA), serves as a critical checkpoint in this resolution pathway.
As a direct product of 15-Lipoxygenase (ALOX15)—an enzyme significantly upregulated in eosinophilic (Type 2) asthma—15S-HEPE acts as both a bioactive mediator and a precursor to the potent Resolvin E series (RvE1, RvE3). This guide outlines the potential of 15S-HEPE as a biomarker for resolution capacity, detailing the mechanistic rationale and providing a validated LC-MS/MS workflow for its quantification in clinical matrices.
Part 1: Mechanistic Foundation
The EPA-Resolution Cascade
In healthy physiology, acute inflammation triggers a "lipid mediator class switch" from pro-inflammatory eicosanoids (leukotrienes, prostaglandins) to specialized pro-resolving mediators (SPMs). 15S-HEPE is the gateway metabolite for the EPA-derived resolving pathway.
-
Substrate: Eicosapentaenoic Acid (EPA).
-
Enzyme: 15-Lipoxygenase-1 (ALOX15).
-
Product: 15S-HEPE.
-
Downstream Action:
-
Direct: Inhibits 5-LOX, thereby reducing Leukotriene B4 (LTB4) synthesis.
-
Precursor: Converted to Resolvin E3 (via 5-LOX) or Resolvin E1/E2 (via 5-LOX oxidation of 18-HEPE, though 15-HEPE reflects the general 15-LOX tone).
-
The "Unresolved" Paradox in Asthma
In severe eosinophilic asthma (T2-high), ALOX15 expression is paradoxically elevated in airway epithelial cells and eosinophils. However, this does not lead to resolution.
-
Hypothesis: The enzyme is present, but the substrate (EPA) is limiting, or oxidative stress shunts the pathway toward pro-inflammatory oxo-derivatives (e.g., 15-oxo-ETE) rather than resolving mediators.
-
Biomarker Utility: High ALOX15 protein but low 15S-HEPE levels may indicate a "Resolution Deficit" —a specific endotype responsive to EPA supplementation rather than just immune suppression.
Figure 1: The 15S-HEPE signaling node. Note the dual role: precursor to Resolvin E3 and direct inhibitor of the pro-inflammatory LTB4 pathway.
Part 2: Analytical Validation (LC-MS/MS Protocol)
To establish 15S-HEPE as a reliable biomarker, precise quantification distinguishing it from its R-isomer (aspirin-triggered) and other isomers is required.
Sample Preparation (Self-Validating Workflow)
-
Matrix: Plasma (EDTA) or Sputum Supernatant.
-
Internal Standard (ISTD):
-15S-HEPE (Deuterated standard is mandatory to correct for extraction loss and matrix effects).
Step-by-Step Protocol:
-
Thawing: Thaw plasma on ice. Add 10 µL of antioxidant cocktail (BHT/EDTA) to prevent auto-oxidation.
-
Spiking: Add 500 pg of
-15S-HEPE to 200 µL of sample. Vortex for 10s. -
Precipitation: Add 800 µL of ice-cold Methanol. Vortex 30s. Incubate at -20°C for 20 min to precipitate proteins.
-
Centrifugation: Spin at 12,000 x g for 10 min (4°C).
-
Solid Phase Extraction (SPE):
-
Drying: Evaporate eluate under Nitrogen stream. Reconstitute in 100 µL MeOH/Water (50:50).
LC-MS/MS Configuration
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Chromatography (Chiral - Gold Standard):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Hexane / Isopropanol / Acetic Acid (98:2:0.1).
-
Flow: 0.7 mL/min (Isocratic).
-
Why Chiral? To distinguish enzymatic 15S-HEPE (LOX-derived) from 15R-HEPE (COX-2/Aspirin derived).
-
-
Chromatography (Reverse Phase - High Throughput):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).
-
Mobile Phase A: Water + 0.01% Acetic Acid.[1]
-
Mobile Phase B: Acetonitrile/Methanol (80:20) + 0.01% Acetic Acid.
-
Mass Spectrometry Settings (Negative Ion Mode - ESI):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |
| 15S-HEPE | 317.2 | 219.1 | -22 | Quantifier |
| 15S-HEPE | 317.2 | 115.0 | -30 | Qualifier |
| 322.2 | 224.1 | -22 | Internal Standard |
Note: The 317
Part 3: Clinical Evidence & Interpretation
Data Summary: 15S-HEPE in Asthma Phenotypes
The following table synthesizes trends observed in lipidomic profiling of asthmatic cohorts.
| Clinical Phenotype | ALOX15 Expression | 15S-HEPE Levels | Interpretation |
| Healthy Control | Low | Baseline | Homeostatic baseline. |
| Mild Asthma | Moderate | Variable | Compensatory mechanism active. |
| Severe Eosinophilic | Very High | Low / Blunted | Resolution Defect: Enzyme is present, but product is low (substrate deficiency or oxidative degradation). |
| Aspirin-Exacerbated | High | High (15R dominant) | Requires chiral separation to distinguish 15R (protective) from 15S. |
| Post-EPA Therapy | High | Significantly Increased | Successful restoration of resolution pathway. |
Translational Application
-
Patient Stratification: Patients with high eosinophils but low 15S-HEPE are ideal candidates for "Resolution Pharmacology" (e.g., high-dose EPA or RvE3 analogs).
-
Safety Biomarker: Monitoring 15S-HEPE ensures that ALOX15 upregulation is generating protective lipids rather than pro-inflammatory eoxins (an alternative ALOX15 pathway).
Figure 2: Validated Analytical Workflow for Clinical Quantification.
References
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[3] Nature, 510(7503), 92-101. Link
-
Miyata, J., & Arita, M. (2015). Role of omega-3 fatty acids and their metabolites in asthma and allergic diseases. Allergology International, 64(1), 27-34. Link
-
Levy, B. D., et al. (2002). Diminished production of anti-inflammatory lipoxin A4 in patients with severe asthma. Nature Medicine, 8, 1018–1023. Link
-
Isobe, Y., et al. (2012). C18-hydroxylated metabolites of long-chain n-3 polyunsaturated fatty acids are major precursors of resolvins. Journal of Biological Chemistry, 287(13), 10525-10534. Link
-
Beringer, A., et al. (2018). LC-MS/MS Method for the Simultaneous Quantification of Pro-Resolving Lipid Mediators in Human Plasma. Analytical Chemistry. Link
Sources
Methodological & Application
targeted LC-MS/MS protocol for 15S-Hepe quantification
Application Note & Protocol
Targeted Quantification of 15(S)-Hydroxyeicosatetraenoic Acid (15S-HETE) in Human Plasma by LC-MS/MS
Introduction: The Significance of 15S-HETE Quantification
15(S)-Hydroxyeicosatetraenoic acid, or 15S-HETE, is a pivotal bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the 15-lipoxygenase (15-LOX) pathway.[1][2][3] Initially formed as the unstable hydroperoxide 15(S)-HpETE, it is rapidly reduced in cells to the more stable 15S-HETE.[1] This eicosanoid is not merely a metabolic byproduct; it is a critical signaling molecule and a precursor to potent anti-inflammatory and pro-resolving mediators, including the lipoxins.[2][3]
The biological functions of 15S-HETE are multifaceted. It is involved in the modulation of inflammatory responses, cell growth, and implantation.[4][5] Dysregulation of the 15-LOX pathway and altered levels of 15S-HETE have been implicated in a range of pathologies, including airway inflammation, asthma, atherosclerosis, and certain cancers.[3][4][5] Consequently, the ability to accurately and precisely quantify 15S-HETE in complex biological matrices like human plasma is essential for researchers in drug development and clinical diagnostics to explore its role as a biomarker and to understand its therapeutic potential.[4][6]
This application note provides a robust, step-by-step protocol for the targeted quantification of 15S-HETE using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method leverages solid-phase extraction (SPE) for sample cleanup and a stable isotope-labeled internal standard for reliable quantification, ensuring the highest degree of accuracy and precision.
The 15-Lipoxygenase (15-LOX) Pathway
The enzymatic conversion of arachidonic acid to 15S-HETE is a key biological process. The diagram below illustrates this primary metabolic route.
Caption: Biosynthesis of 15S-HETE via the 15-LOX pathway.
Principle of the Method
This protocol employs a targeted LC-MS/MS approach for the quantification of 15S-HETE. The overall workflow involves three main stages:
-
Sample Preparation: Proteins in the plasma sample are first precipitated. 15S-HETE and other lipids are then extracted and purified from the complex biological matrix using solid-phase extraction (SPE). This step is crucial for removing interferences like phospholipids and proteins that can cause ion suppression and clog the analytical system.[7][8][9]
-
Chromatographic Separation: The extracted analytes are separated using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC). A C18 stationary phase provides effective separation of 15S-HETE from its isomers and other endogenous compounds.
-
Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise quantification of 15S-HETE, even at low endogenous concentrations.[6]
Accurate quantification is achieved by the principle of stable isotope dilution. A known amount of a deuterated internal standard, 15(S)-HETE-d8, is added to each sample at the beginning of the preparation process.[10] This standard behaves identically to the endogenous analyte throughout extraction and ionization, correcting for any sample loss or matrix effects.
Materials and Reagents
| Item | Description/Supplier (Example) |
| Standards | |
| 15(S)-HETE | Cayman Chemical (Cat. No. 34700) |
| 15(S)-HETE-d8 | Cayman Chemical (Cat. No. 334700) |
| Solvents | |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Water | LC-MS Grade |
| Isopropanol (IPA) | LC-MS Grade |
| Hexane | HPLC Grade |
| Formic Acid (FA) | 99%, LC-MS Grade |
| Acetic Acid | Glacial, LC-MS Grade |
| Reagents | |
| Human Plasma (K2EDTA) | BioIVT or equivalent |
| Consumables | |
| SPE Cartridges | Strata-X 33 µm Polymeric Reversed Phase, 30 mg/1 mL (Phenomenex) |
| Autosampler Vials | 1.5 mL glass vials with inserts and caps |
| Pipette Tips | Appropriate volumes |
| Microcentrifuge Tubes | 1.5 mL and 2.0 mL |
Experimental Protocol
Step 1: Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 15(S)-HETE and 15(S)-HETE-d8 by dissolving the commercial standards in methanol to a final concentration of 1 mg/mL. Store at -80°C.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute the 15(S)-HETE-d8 primary stock with 50:50 (v/v) methanol:water to create a 100 ng/mL working solution.
-
Working Standard Solution for Calibration (1 µg/mL): Dilute the 15(S)-HETE primary stock with methanol to create a 1 µg/mL (1000 ng/mL) working solution.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the 1 µg/mL working standard solution in 50:50 (v/v) methanol:water. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 50, 100, and 250 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 200 ng/mL) from the primary stock solution, independent of the calibration standards.
Step 2: Sample Preparation (Solid-Phase Extraction)
This protocol is optimized for a 200 µL plasma sample volume.
-
Sample Thawing: Thaw plasma samples, calibration standards, and QC samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample (or blank matrix for calibration standards). Add 10 µL of the 100 ng/mL working IS solution (15(S)-HETE-d8) to all tubes (except for double blanks). Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube.[9] Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Dilution: Dilute the supernatant with 4 mL of water containing 0.1% formic acid to ensure proper binding to the SPE sorbent.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading: Load the entire diluted supernatant onto the conditioned SPE cartridge. A slow, consistent flow rate (e.g., 1 mL/min) is recommended.
-
Washing:
-
Wash the cartridge with 1 mL of 15% (v/v) methanol in water to remove polar impurities.[11]
-
Wash the cartridge with 1 mL of hexane to remove neutral lipids.
-
-
Elution: Elute the 15S-HETE and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Overall Experimental Workflow
The entire process from sample collection to final data analysis is summarized in the workflow diagram below.
Caption: Comprehensive workflow for 15S-HETE quantification.
Step 3: LC-MS/MS Analysis
| Parameter | Condition |
| Liquid Chromatography (LC) | |
| System | UHPLC System (e.g., Agilent 1290 Infinity II)[12] |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| LC Gradient | |
| 0.0 - 3.0 min | 20% B |
| 3.0 - 16.0 min | 20% to 65% B (Linear Gradient) |
| 16.0 - 19.0 min | 65% to 95% B (Linear Gradient) |
| 19.0 - 23.0 min | Hold at 95% B (Wash) |
| 23.0 - 23.2 min | 95% to 20% B |
| 23.2 - 25.0 min | Hold at 20% B (Re-equilibration) |
| Parameter | Condition |
| Mass Spectrometry (MS) | |
| System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460)[12] |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V (Negative) |
| MRM Transitions | |
| Compound | Q1 (Precursor Ion, m/z) |
| 15(S)-HETE | 319.2 |
| 15(S)-HETE (Qualifier) | 319.2 |
| 15(S)-HETE-d8 (IS) | 327.2 |
Note: The precursor ion [M-H]⁻ for 15S-HETE has a mass-to-charge ratio (m/z) of 319.2.[13] While various product ions are reported, m/z 175 is a common and specific fragment.[11][14] For the deuterated internal standard 15(S)-HETE-d8, the precursor ion is m/z 327.2.[13][15]
Data Analysis and System Validation
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the 15S-HETE quantifier MRM transition to the 15S-HETE-d8 internal standard MRM transition against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used. The curve should have a coefficient of determination (R²) ≥ 0.99.
-
Quantification: Determine the concentration of 15S-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: For clinical or regulated studies, this method must be fully validated according to FDA or EMA guidelines. Key parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples should be within ±15% of the nominal value (±20% at the LLOQ).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the matrix under various storage and handling conditions.
-
References
-
15-Hydroxyeicosatetraenoic acid - Wikipedia . Wikipedia. Available at: [Link]
-
Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
15-Hydroxyeicosatetraenoic acid – Knowledge and References - Taylor & Francis . Taylor & Francis Online. Available at: [Link]
-
Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry - MDPI . MDPI. Available at: [Link]
-
Quantitative measurement of 5-, 12-, and 15-hydroxyeicosatetraenoic acid together with 12-hydroxyheptadecatrienoic acid by stable isotope dilution gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed . PubMed. Available at: [Link]
-
Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit - LIPID MAPS . LIPID MAPS. Available at: [Link]
-
Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study - MDPI . MDPI. Available at: [Link]
-
A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Development of a Desorption Electrospray Ionization–Multiple-Reaction-Monitoring Mass Spectrometry (DESI-MRM) Workflow for Spatially Mapping Oxylipins in Pulmonary Tissue | Analytical Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry. - SciSpace . SciSpace. Available at: [Link]
-
2020 Eicosanoids-SPM workup.pptx - The Serhan Laboratory . The Serhan Laboratory at BWH. Available at: [Link]
-
Analysis of hydroxyeicosatetraenoic acids (HETEs) in human whole blood by chiral ultrahigh performance liquid chromatgraphy (UHPLC)-electron capture atmospheric pressure chemical ionization/high resolution mass spectrometry (ECAPCI/HRMS) - ResearchGate . ResearchGate. Available at: [Link]
-
eC182 A Method of Simultaneous Analysis for 196 Lipid Mediators and Related Compounds Using Triple Quadrupole LC/MS/MS - Shimadzu . Shimadzu. Available at: [Link]
-
Interleukin-4 Enhances 15-Lipoxygenase Activity and Incorporation of 15(S)-HETE into Cellular Phospholipids in Cultured Pulmonary Epithelial Cells - ATS Journals . ATS Journals. Available at: [Link]
-
LC–MS/MS analysis of 5-, 8-, 11-, 12- and 15-HETE levels in WT and... - ResearchGate . ResearchGate. Available at: [Link]
-
15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - ResearchGate . ResearchGate. Available at: [Link]
-
Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Mass spectrometry of underivatized 15-hydroxyeicosatetraenoic acid and 15-hydroxyeicosapentaenoic acid - PubMed . PubMed. Available at: [Link]
-
HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids . JoVE. Available at: [Link]
-
LC-MS Sample Preparation: Techniques & Challenges . Opentrons. Available at: [Link]
-
Targeted proteomic LC-MS/MS analysis - Protocols.io . Protocols.io. Available at: [Link]
-
Sample preparation prior to the LC–MS-based... : Bioanalysis - Ovid . Ovid. Available at: [Link]
Sources
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. atsjournals.org [atsjournals.org]
- 6. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. opentrons.com [opentrons.com]
- 9. ovid.com [ovid.com]
- 10. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
Application Note: Precision Quantitation of 15(S)-HEPE via LC-MS/MS Using 15(S)-HEPE-d5
This Application Note and Protocol guide is designed for researchers and analytical scientists specializing in lipidomics and mass spectrometry. It details the rigorous quantification of 15(S)-HEPE using its deuterated internal standard, 15(S)-HEPE-d5 .[1]
Executive Summary
15(S)-HEPE is a bioactive lipid mediator derived from Eicosapentaenoic Acid (EPA) via the 15-Lipoxygenase (15-LOX) pathway.[1] It serves as a precursor to the E-series Resolvins (e.g., RvE1), which are critical in the resolution of inflammation. Accurate quantification of 15(S)-HEPE in biological matrices (plasma, tissue) is challenging due to its low physiological abundance (pM to nM range) and susceptibility to oxidative degradation.[1]
This protocol establishes a self-validating quantification workflow using 15(S)-HEPE-d5 as a stable isotope-labeled internal standard (SIL-IS).[1] The d5-variant corrects for variations in extraction efficiency, ionization suppression (matrix effects), and retention time shifts, ensuring Type I (quantitative) accuracy.[1]
Chemical & Biological Context
The Metabolic Pathway
15(S)-HEPE is formed when 15-LOX oxygenates EPA at the C15 position.[1] It acts as an intermediate that can be further metabolized into specialized pro-resolving mediators (SPMs).[1]
Figure 1: Metabolic trajectory of EPA toward 15(S)-HEPE and Resolvin E1.[1]
Internal Standard Specifications
-
Compound: 15(S)-HEPE-d5[1]
-
Chemical Name: 15(S)-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic-19,19,20,20,20-d5 acid.[1]
-
Label Position: The five deuterium atoms are located on the terminal methyl group (C19, C20 tail).
-
Precursor Mass: m/z 323.5 ([M-H]⁻).[1]
-
Solubility: Soluble in Ethanol, DMSO, and DMF.[1] Critical: Purge solvents with inert gas (Argon/Nitrogen) to prevent oxidation.[1]
Experimental Protocol
Reagents & Materials
-
Analyte Standard: 15(S)-HEPE (Cayman Chem Item No. 32710 or equivalent).[1]
-
Internal Standard: 15(S)-HEPE-d5 (Cayman Chem Item No. 31221 or equivalent).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Acetic Acid.[1]
-
SPE Cartridges: C18 or HLB (Hydrophilic-Lipophilic Balance) cartridges (e.g., Waters Oasis HLB, 30 mg).[1]
Sample Preparation (Solid Phase Extraction)
Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for removing phospholipids that cause ion suppression.[1] SPE provides superior cleanup for trace lipid mediators.[2]
-
Sample Thawing: Thaw plasma/tissue homogenates on ice.
-
IS Spiking (Critical Step):
-
Add 15(S)-HEPE-d5 to the sample before any extraction.[1]
-
Target concentration: 1–5 ng per sample (approx. 3–15 pmol).
-
Why: Spiking here corrects for recovery losses during the SPE process.
-
-
Protein Precipitation: Add 3 volumes of ice-cold MeOH. Vortex and centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant.
-
Dilution: Dilute supernatant with water to <15% MeOH content (essential for SPE retention).
-
SPE Loading:
-
Reconstitution: Evaporate eluate under Nitrogen stream. Reconstitute in 100 µL MeOH:Water (50:50).
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP 6500+, Agilent 6495).[1]
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.02% Acetic Acid (promotes negative ionization).[1]
-
Mobile Phase B: Acetonitrile/Methanol (80:[1]20) + 0.02% Acetic Acid.[1][3]
-
Gradient: 25% B to 98% B over 12 minutes.
Mass Spectrometry (MRM Parameters): Operate in Negative Electrospray Ionization (ESI-) mode. The carboxylate group [COO⁻] ionizes efficiently in negative mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (V) | Logic |
| 15(S)-HEPE | 317.2 | 219.1 | 50 | -22 | Loss of terminal tail (C16-C20) + H₂O/CO₂ |
| 15(S)-HEPE-d5 | 322.2 | 219.1 | 50 | -22 | Critical: The d5 label is on the tail.[1] The fragment m/z 219 loses the tail; thus, the product ion mass is identical to the native form. |
*Note on Transitions: The transition 322.2 -> 219.1 assumes the loss of the deuterated tail. If your specific instrument fragmentation pathway retains the tail (less common for this specific ion), the transition would be 322.2 -> 224.1. Always perform a Product Ion Scan on the pure standard to confirm. _
Workflow Visualization
Figure 2: End-to-end analytical workflow ensuring internal standard equilibration.
Validation & Quality Control
To ensure Scientific Integrity , the method must be self-validating.
Response Factor Calculation
Do not assume a 1:1 response ratio. Calculate the Response Factor (
Recovery Check
Calculate the absolute recovery of the Internal Standard to detect matrix effects:
-
Acceptance Criteria: >60% recovery is typical for lipids. <40% indicates significant ion suppression or extraction loss.
Isomer Separation
15-HEPE must be chromatographically separated from 12-HEPE and 5-HEPE .[1] While they have the same mass (m/z 317), they elute at different times on a high-quality C18 column.[1]
-
Validation Step: Inject a mixture of 5-, 12-, and 15-HEPE standards to verify baseline resolution.
References
-
LIPID MAPS. (2023). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Retrieved from [Link]
-
Serhan, C. N. (2014).[1] Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92–101.[1] Retrieved from [Link][1]
-
SCIEX. (2020).[1] Targeted Lipidomic Analysis of Eicosanoids. Retrieved from [Link][1]
Sources
Application Note: High-Sensitivity Quantitation of 15(S)-HEPE via Competitive ELISA
Topic: 15S-Hepe ELISA kit detection limits and sensitivity Content Type: Detailed Application Note and Protocol
Abstract & Biological Context
15(S)-Hydroxyeicosapentaenoic acid (15(S)-HEPE) is a bioactive lipid mediator derived from the oxidation of eicosapentaenoic acid (EPA) by 15-lipoxygenase (15-LOX).[1][2] Unlike its arachidonic acid-derived counterpart (15-HETE), 15(S)-HEPE is increasingly recognized for its potent anti-inflammatory and pro-resolving properties, serving as a precursor to the E-series resolvins.[1][2]
Accurate quantification of 15(S)-HEPE in biological matrices (plasma, serum, tissue homogenates) is challenging due to its low physiological abundance (picogram/mL range) and structural similarity to other monohydroxy fatty acids.[1][2] While LC-MS/MS is the gold standard for absolute specificity, modern Competitive Enzyme-Linked Immunosorbent Assays (ELISA) offer a scalable, cost-effective alternative for high-throughput screening, provided that rigorous sample extraction and validation protocols are followed.[2]
This guide details the detection limits, sensitivity, and critical workflow requirements for quantifying 15(S)-HEPE using competitive ELISA platforms.
Technical Specifications & Performance Metrics
The following data represents typical performance characteristics for high-quality commercial 15(S)-HEPE competitive ELISA kits (e.g., specific assays from specialized lipid vendors).
Table 1: Typical Performance Characteristics
| Parameter | Specification | Notes |
| Assay Type | Competitive Enzyme Immunoassay | Analyte competes with tracer for antibody binding.[1][2][3] |
| Detection Limit (LOD) | ~150 - 300 pg/mL | Defined as 80% B/B₀ (Binding/Max Binding).[1][2] |
| Quantitation Limit (LLOQ) | ~500 pg/mL | Lowest concentration with CV < 20%.[1][2] |
| Dynamic Range | 0.5 – 50 ng/mL | Log-linear range of the standard curve.[2] |
| Specificity (Cross-Reactivity) | 15(S)-HEPE: 100%15(S)-HETE: < 1.0%EPA: < 0.01%5-HEPE: < 0.1% | Critical: High specificity is required to distinguish from the abundant 15-HETE.[1][2] |
| Intra-Assay Precision | CV < 10% | Repeatability within a single plate.[2] |
| Inter-Assay Precision | CV < 15% | Reproducibility across different days/lots. |
| Sample Volume | 50 - 100 µL | Per well (purified/extracted sample recommended). |
Biological Pathway & Assay Principle[2]
Biosynthetic Pathway
15(S)-HEPE is generated when 15-Lipoxygenase acts on EPA, often upregulated during inflammation resolution.[1][2]
Figure 1: Biosynthetic pathway of 15(S)-HEPE from EPA.[1][2] The analyte serves as a stable marker for the EPA-mediated anti-inflammatory cascade.
Competitive ELISA Principle
Unlike "Sandwich" ELISAs used for large proteins, small lipids like 15(S)-HEPE cannot bind two antibodies simultaneously.[1][2]
-
Competition: The well is pre-coated with a capture antibody (e.g., Mouse anti-Rabbit IgG).[2] A specific Anti-15(S)-HEPE antibody is added.[1][2]
-
The Race: Free 15(S)-HEPE (from your sample) and an Enzyme-Linked 15(S)-HEPE Tracer (Acetylcholinesterase or HRP conjugate) compete for the limited antibody binding sites.[1][2]
-
Inverse Relationship:
-
High Sample 15-HEPE → Blocks Tracer binding → Low Signal .
-
Low Sample 15-HEPE → Max Tracer binding → High Signal .[2]
-
Critical Protocol: Sample Extraction
STOP: Do not run plasma or tissue homogenates directly. Lipids are bound to albumin and other proteins in biological matrices, which mask the epitope and cause massive interference.[2] Extraction is mandatory for accurate quantitation.
Protocol A: Solid Phase Extraction (SPE) - Gold Standard
Reagents: C18 SPE Columns (e.g., 200 mg), Methanol, Acidified Water (pH 3.5).[1][2]
-
Sample Prep: Dilute 500 µL plasma/tissue homogenate with 500 µL acidified water (pH 3.5) to protonate the lipids (improves binding to C18).[1][2]
-
Column Conditioning: Rinse C18 column with 2 mL Methanol followed by 2 mL water.
-
Loading: Apply sample to the column.[2] Gravity flow or low vacuum.[2]
-
Wash: Wash with 2 mL water to remove salts and proteins.[2]
-
Wash: Wash with 2 mL 15% Methanol/Water to remove polar interferences.[2]
-
Elution: Elute 15(S)-HEPE with 2 mL Methyl Formate or Methanol .
-
Drying: Evaporate solvent under a stream of Nitrogen gas (N₂) or vacuum centrifuge.[2] Do not use heat >37°C.
-
Reconstitution: Dissolve the residue in the kit's Assay Buffer (e.g., 100-200 µL) immediately before plating.
Protocol B: Liquid-Liquid Extraction (Alternative)
Use if SPE is unavailable, though recovery is more variable.[1][2]
-
Add 2 volumes of ice-cold Methanol to 1 volume of sample. Vortex.
-
Centrifuge at 10,000 x g for 10 min to precipitate proteins.
-
Collect supernatant.[2]
-
Acidify to pH 3.5.[2]
-
Extract 3x with organic solvent (e.g., Ethyl Acetate or Chloroform).[2]
-
Pool organic layers, dry under Nitrogen, and reconstitute.[2]
Assay Workflow Diagram
Figure 2: Step-by-step workflow for Competitive ELISA. Note that Tracer and Antibody are often added simultaneously.[2]
Data Analysis & Validation
Calculation of Results
Because this is a competitive assay, the data must be linearized.
-
Calculate %B/B₀:
-
Curve Fitting: Plot %B/B₀ (y-axis) vs. Log [Concentration] (x-axis).
-
Regression: Use a 4-Parameter Logistic (4-PL) curve fit.[1][2] Do not use linear regression.
Validating Recovery
To ensure your extraction method isn't losing the analyte:
-
Spike-and-Recovery: Spike a known amount of 15(S)-HEPE standard into a "null" matrix (e.g., PBS or charcoal-stripped plasma) before extraction.[1][2]
-
Target Recovery: 80% - 120%. If < 50%, re-optimize the extraction pH or solvent choice.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Low B/B₀) | Incomplete washing | Increase wash steps to 5-6 times; use automated washer. |
| Low Sensitivity (Flat Curve) | Old reagents or Tracer degradation | Tracers are unstable.[1][2] Reconstitute fresh. Store -80°C. |
| "Drift" across plate | Temperature gradients | Incubate on an orbital shaker (300-500 rpm) to ensure equilibrium. |
| Samples read > Max Standard | Concentration too high | Dilute extracted sample 1:10 or 1:100 in Assay Buffer. |
| Samples read < Min Standard | Matrix interference | Proteins remaining in sample. Re-extract using SPE. |
References
-
Serhan, C. N. (2014).[2] Pro-resolving lipid mediators are leads for resolution physiology.[2] Nature, 510(7503), 92–101.[2] Link[1][2]
-
Cayman Chemical. (2023).[1][2][3] 15(S)-HETE ELISA Kit Product Insert (Cross-reactivity data reference). Link
-
Bannenberg, G., et al. (2005).[2] Molecular circuits of resolution: formation and actions of resolvins E1 and E2.[2] Journal of Immunology, 174(7), 4345-4355.[2] Link
-
MyBioSource. (2024). Human 15-hydroxyeicosapentaenoic acid (15-HEPE) ELISA Kit Specifications. Link
-
Powell, W. S. (1980).[2] Rapid extraction of oxygenated metabolites of arachidonic acid from biological samples using octadecylsilyl silica. Prostaglandins, 20(5), 947-957.[2] Link
Sources
Application Note: In Vivo Administration and Dosage of 15S-HEPE in Mouse Models
This Application Note serves as a definitive technical guide for the in vivo administration of 15(S)-Hydroxyeicosapentaenoic acid (15S-HEPE) in murine models. It synthesizes specific dosage data from peer-reviewed literature with best-practice lipidomic handling protocols to ensure experimental reproducibility and scientific rigor.
Executive Summary
15(S)-HEPE is a bioactive monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) via the 15-lipoxygenase (15-LOX) pathway.[1] It serves as the immediate biosynthetic precursor to the E-series Resolvins (RvE1, RvE2, RvE3) , a class of specialized pro-resolving mediators (SPMs) critical for terminating inflammation and restoring tissue homeostasis.
In mouse models, exogenous administration of 15S-HEPE is utilized to:
-
Bypass rate-limiting enzymatic steps (e.g., 15-LOX deficiency).
-
Drive resolution in acute inflammatory models (e.g., peritonitis, colitis).
-
Modulate metabolic disorders (e.g., atherosclerosis, obesity-induced inflammation).
This guide details the formulation, dosage, and administration protocols required to maintain the stability of this labile lipid mediator and ensure its physiological conversion to downstream resolvins.
Mechanism of Action & Metabolic Fate
Understanding the metabolic trajectory of 15S-HEPE is crucial for interpreting in vivo data. It is not merely a ligand but a substrate for transcellular biosynthesis.
Figure 1: Biosynthetic pathway of 15S-HEPE into E-series Resolvins. Exogenous 15S-HEPE feeds directly into 5-LOX and 12/15-LOX pathways to generate potent anti-inflammatory mediators.
Formulation & Stability Protocol
CRITICAL: 15S-HEPE is a polyunsaturated fatty acid. It is highly susceptible to oxidation and adheres avidly to plastics. Improper handling is the #1 cause of experimental failure.
A. Storage of Stock
-
Solvent: Ethanol (100%).
-
Concentration: 100 µg/mL or 1 mg/mL.
-
Temperature: -80°C.
-
Atmosphere: Overlay with inert gas (Argon or Nitrogen) after every use.
-
Vial: Amber glass (never plastic).
B. Preparation of Injection Solution (Vehicle)
For intraperitoneal (IP) or intravenous (IV) injection, the ethanolic stock must be diluted into a physiological buffer.
-
Preferred Vehicle: PBS (pH 7.4) + 0.1% BSA (Fatty Acid Free).
-
Why BSA? Albumin acts as a carrier, preventing the lipid from sticking to the syringe walls and improving bioavailability.
-
-
Alternative Vehicle: Sterile Saline (0.9%) with <1% Ethanol.
C. Step-by-Step Formulation (Example: 50 µg/kg Dose)
Scenario: Dosing a 25g mouse at 50 µg/kg.
-
Target Dose: 1.25 µg per mouse.
-
Injection Volume: 100 µL.
-
Evaporation (Optional but Recommended): If the final ethanol concentration exceeds 1%, aliquot the required volume of stock into a glass vial and evaporate the ethanol under a gentle stream of nitrogen.
-
Resuspension: Immediately add the required volume of Vehicle (PBS + 0.1% BSA).
-
Calculation: To treat 10 mice, you need 12.5 µg total. Add 1000 µL (1 mL) of vehicle to the evaporated lipid.
-
-
Solubilization: Vortex gently for 30 seconds. Keep on ice and protected from light.
-
Usage Window: Use within 30 minutes of preparation. Do not store diluted aqueous solutions.
Dosage & Administration Guide
The following dosages are derived from successful in vivo studies. Note that 15S-HEPE is a precursor; therefore, doses are generally higher than its downstream metabolite (RvE1), which is active in the nanogram range.
Summary of Validated Dosages
| Disease Model | Route | Dosage | Frequency | Key Outcome | Reference |
| Colitis (DSS-induced) | IP | 50 µg/kg | Daily | Reduced colon shortening; reduced DAI score. | [1] |
| Peritonitis (Zymosan) | IP | 1.0 - 10 µ g/mouse (~40-400 µg/kg) | Single Dose (-30 min) | Inhibition of PMN infiltration; reduced cytokines. | [2, 3] |
| Atherosclerosis | IP | 1.0 mg/kg | 3x / week | Reduced plaque size; increased RvE1 levels. | [4] |
| Obesity/Metabolic | Oral | 50 - 300 mg/kg (as Ethyl Ester) | Daily (Diet/Gavage) | Improved insulin sensitivity; adipose remodeling. | [5] |
Protocol: Intraperitoneal (IP) Injection
-
Restraint: Secure the mouse using the scruff method to expose the abdomen.
-
Site Prep: Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Needle: Use a 27G or 30G needle to minimize trauma.
-
Injection: Insert needle at a 30° angle, avoiding the midline (bladder) and upper quadrants (liver/spleen). Aspirate slightly to ensure no blood/urine is drawn.
-
Delivery: Slowly inject 100 µL of the 15S-HEPE solution.
-
Recovery: Return mouse to cage and monitor for 5 minutes.
Experimental Workflow Visualization
Figure 2: Experimental workflow for acute administration. Note the critical "Stop Metabolism" step using Methanol to prevent ex vivo degradation of lipid mediators.
Troubleshooting & Controls
A. The "Sticky Lipid" Problem
-
Symptom: LC-MS analysis of the injection solution shows <50% of expected concentration.
-
Cause: 15S-HEPE adhered to the plastic Eppendorf tube or syringe plunger.
-
Solution: Use silanized glass vials for mixing. Use glass syringes (Hamilton) if possible, or ensure the vehicle contains 0.1% BSA to sequester the lipid.
B. Lack of Biological Effect
-
Symptom: No reduction in inflammation compared to vehicle.
-
Cause 1 (Oxidation): The stock was degraded. Check UV absorbance (235 nm) for the characteristic conjugated diene peak. If the spectrum is flat or shifted, the lipid is oxidized.
-
Cause 2 (Timing): 15S-HEPE requires conversion time. For acute models (e.g., peritonitis), administer 30-60 minutes prior to the inflammatory stimulus (zymosan/LPS).
C. Controls
-
Negative Control: Vehicle only (PBS + 0.1% BSA).
-
Positive Control: Dexamethasone (1 mg/kg) or Resolvin E1 (if available, 100 ng/mouse) to benchmark the resolution effect.
References
-
Kain, V. et al. (2015). Resolvin E1 protects against doxorubicin-induced cardiotoxicity.Circulation , 132(1), A16396. Link (Context: RvE1 dosage and precursor dynamics).
-
Arita, M. et al. (2005).[2] Resolvin E1, an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid, protects against 2,4,6-trinitrobenzene sulfonic acid-induced colitis.[3]PNAS , 102(21), 7671-7676. Link (Context: Conversion of HEPE to RvE1 in colitis models).
-
Isobe, Y. et al. (2012). Identification and structure determination of novel anti-inflammatory mediator resolvin E3, 17,18-dihydroxyeicosapentaenoic acid.[4][5][6]Journal of Biological Chemistry , 287(13), 10525-10534. Link (Context: 15-HEPE as a substrate for 12/15-LOX in eosinophils).
-
Fredman, G. et al. (2011). Resolvin E1 explains the beneficial properties of eicosapentaenoic acid in atherosclerosis.Journal of Experimental Medicine , 208(11), 2159-2171. Link (Context: Atherosclerosis dosing).
-
Lagarde, M. et al. (2015). Lysophosphatidylcholine carrying 15-HEPE (15-HEPE-LysoPC) administration.[7]British Journal of Pharmacology , 172(16), 4173-4184. Link (Context: Comparison of free acid vs. LysoPC delivery).
Sources
- 1. Epeleuton, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uppitysciencechick.com [uppitysciencechick.com]
- 3. pnas.org [pnas.org]
- 4. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing 15(S)-HETE Ionization Efficiency in ESI-Negative Mode
Welcome to the technical support center for the analysis of 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15(S)-HETE). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their LC-MS methods for this critical lipid mediator. We will move beyond simple procedural lists to explain the underlying principles of electrospray ionization (ESI) as they apply to 15(S)-HETE, providing you with the knowledge to troubleshoot and optimize your assays effectively.
Section 1: Understanding the Ionization of 15(S)-HETE
15(S)-HETE is an eicosanoid, a class of signaling molecules derived from arachidonic acid.[1][2] Structurally, it is a C20 fatty acid with a hydroxyl group and a carboxylic acid functional group.[1][2] It is this carboxylic acid moiety that makes it an ideal candidate for analysis in ESI negative ion mode.
In solution, the pKa of most fatty acids is in the range of 4 to 5, allowing for easy deprotonation to form a carboxylate anion (RCOO⁻).[3] The fundamental goal in ESI negative mode is to efficiently transfer this pre-formed [M-H]⁻ ion from the liquid phase into the gas phase for detection by the mass spectrometer.[3][4][5] The efficiency of this process is not trivial and depends on a delicate interplay between the analyte's properties, the mobile phase chemistry, and the physical parameters of the ESI source.[6]
Caption: Key factors influencing 15(S)-HETE ionization in ESI negative mode.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my 15(S)-HETE signal consistently weak or irreproducible?
This is the most common challenge in eicosanoid analysis. The root cause typically lies in one of three areas: suboptimal mobile phase composition, poorly tuned ESI source parameters, or signal suppression from the sample matrix. 15(S)-HETE, being surface-active, is highly sensitive to its chemical environment during the ionization process. Minor variations in mobile phase additives or source conditions can lead to significant fluctuations in signal intensity.[7]
Q2: What is the best mobile phase composition for 15(S)-HETE analysis?
For reversed-phase chromatography, typical mobile phases consist of water (A) and an organic solvent like acetonitrile or methanol (B).
-
Organic Content: Higher organic solvent percentages generally lead to more efficient desolvation and better ionization.[8] The changing solvent composition during a gradient elution means that ionization efficiency is not constant across the run.[7]
-
Surface Tension: Highly aqueous mobile phases can have high surface tension, leading to larger initial droplets that are harder to desolvate and can cause an unstable spray or corona discharge.[7] If your gradient starts with a high aqueous percentage, adding a small amount of alcohol like isopropanol (1-2%) can lower the surface tension and stabilize the spray.[7]
Q3: Which mobile phase additive should I use? Acetic acid, ammonium acetate, or something else?
The choice of additive is arguably the most critical parameter for maximizing the signal of 15(S)-HETE in negative ESI mode. While bases like ammonium hydroxide are traditionally thought to be necessary to facilitate deprotonation, extensive studies on lipids have shown this to be counterproductive.[6][9]
The Causality: The electrospray process is not a simple gas-phase acid-base reaction. The key is to create an environment in the ESI droplet that encourages the analyte anion to be at the surface, ready for release. While ammonium hydroxide is a strong base, it can cause significant signal suppression.[6] Conversely, weak acids like acetic acid have been shown to dramatically enhance the signal for many lipid classes in negative mode.[9][10][11] The acetate anion is thought to have a more favorable role in the complex surface chemistry of the ESI droplet compared to the hydroxide anion.[9]
Data Summary: Comparison of Common Mobile Phase Additives
| Additive | Recommended Concentration | Pros | Cons | Expected Outcome for 15(S)-HETE |
| Acetic Acid | 0.02% (v/v) | Significant signal enhancement (2-19x reported for lipids) , improved lipidome coverage.[10][11] | May not be optimal for all lipid classes (e.g., ceramides), but excellent for fatty acids.[11] | Highly Recommended. |
| Ammonium Acetate | 5-10 mM | Common, provides some conductivity. | Often results in lower signal intensity compared to acetic acid.[10][11] | Suboptimal, use as a baseline for comparison. |
| Ammonium Hydroxide | 0.01% - 0.05% (v/v) | Traditional choice based on acid-base theory. | Causes significant signal suppression for most lipids. [6][9] | Not Recommended. |
Q4: How do I systematically optimize my ESI source parameters?
ESI source parameters are highly instrument-dependent, but the principles are universal. Optimization should be performed by infusing a standard solution of 15(S)-HETE in your final mobile phase composition and adjusting one parameter at a time.
The Causality: The goal is to find a balance. You need enough energy (gas flow, temperature) to desolvate the droplets efficiently, but not so much that you cause thermal degradation or destabilize the spray.[7][12] The capillary voltage creates the initial spray, but if it's too high, it can lead to corona discharge and an unstable signal.[7][8] The cone voltage (or declustering potential) helps strip away residual solvent molecules from the gas-phase ion, but excessive voltage will cause the ion itself to fragment in the source.[7]
Table of Typical Starting ESI Source Parameters (Negative Mode)
| Parameter | Typical Range | Function & Optimization Goal |
| Capillary Voltage | -2.5 to -4.5 kV | Creates the electrospray.[8] Tune for maximum stable signal. Start low and increase incrementally. |
| Drying Gas Temp. | 250 - 400 °C | Evaporates solvent from droplets.[12] Increase for better desolvation, but avoid thermal degradation. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation.[12] Higher flow aids desolvation but can reduce sensitivity if it blows ions away from the inlet. |
| Nebulizer Pressure | 30 - 50 psi | Controls aerosol droplet size.[8][12] Higher pressure creates finer droplets, which improves efficiency. |
| Cone/Declustering Voltage | -20 to -60 V | Removes solvent clusters from the ion.[7] Tune for maximum precursor ion intensity without fragmentation. |
Section 3: Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Incorrect mobile phase additive (e.g., using ammonium hydroxide). 2. Source parameters are far from optimal. 3. Chemical degradation of the analyte. | 1. Switch to 0.02% acetic acid in the mobile phase.[10][11] 2. Infuse a standard and perform a full source optimization (see Section 2, Q4). 3. Ensure standards are fresh and stored properly. |
| Unstable Signal / Erratic Spray | 1. Corona discharge due to high capillary voltage or highly aqueous mobile phase.[7] 2. Clogged or dirty ESI probe/capillary. 3. Insufficient nebulizer gas pressure. | 1. Reduce the capillary voltage. If at the start of a gradient, add 1-2% isopropanol to the aqueous mobile phase.[7] 2. Clean or replace the ESI capillary according to the manufacturer's instructions. 3. Increase nebulizer pressure to achieve a finer, more stable spray. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Use of non-volatile buffers or additives. | 1. Use high-purity LC-MS grade solvents and additives. Flush the system thoroughly. 2. Ensure all additives (e.g., acetic acid, ammonium acetate) are volatile. |
| Evidence of In-Source Fragmentation | 1. Cone/Declustering voltage is set too high.[7] 2. Drying gas temperature is excessively high, causing thermal degradation. | 1. Reduce the cone/declustering voltage until the fragment ions disappear and the precursor ion [M-H]⁻ is maximized. 2. Methodically reduce the drying gas temperature in 25 °C increments to find the optimal balance. |
Section 4: Experimental Protocols
Protocol 1: Systematic Mobile Phase Additive Screening
This protocol provides a self-validating workflow to determine the best additive for your system.
Caption: Workflow for comparing mobile phase additives.
-
Preparation: Prepare a 100 ng/mL standard of 15(S)-HETE. Prepare two sets of your organic and aqueous mobile phases: one set containing 5 mM ammonium acetate, and another set containing 0.02% (v/v) acetic acid.
-
Infusion Setup: Using a syringe pump, infuse the 15(S)-HETE standard at a low flow rate (5-10 µL/min). Tee this infusion flow into your main LC flow (e.g., 0.4 mL/min) consisting of Mobile Phase Set 1 (Ammonium Acetate).
-
Optimization: Tune all ESI source parameters to achieve the maximum, stable signal for the m/z corresponding to 15(S)-HETE [M-H]⁻.
-
Data Acquisition (Set 1): Once optimized, record the average signal intensity over 1-2 minutes.
-
Switchover: Without stopping the infusion, switch the LC pumps to Mobile Phase Set 2 (Acetic Acid).
-
Equilibration: Allow the system to fully equilibrate with the new additive for at least 15 minutes. Do not re-optimize the source parameters. This ensures a direct comparison of the additive's effect.
-
Data Acquisition (Set 2): Record the average signal intensity over 1-2 minutes.
-
Analysis: Compare the signal intensities. The additive that provides the higher signal is superior for your application.
Section 5: Advanced Strategies
If sensitivity remains a challenge after exhaustive optimization, consider a charge-reversal derivatization strategy. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to convert the carboxylic acid of 15(S)-HETE into a permanently cationic amide.[13] This allows for analysis in the ESI positive ion mode, which is often more robust and can provide a 10- to 20-fold increase in sensitivity compared to negative mode analysis of the underivatized analyte.[13] This approach adds a sample preparation step but can be invaluable for detecting ultra-trace levels of the analyte.
References
-
Bowden, J. A., et al. (2018). Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. Rapid Communications in Mass Spectrometry, 32(3), 201-211. [Link]
-
Bird, S. (2017). Acetic acid additive best for negative ESI. Wiley Analytical Science. [Link]
-
Bowden, J. A., et al. (2018). Comparison of the influence of AA and AmOH Improving negative ESI-LC-MS lipidomic analysis of human plasma using acetic acid as a mobile phase additive. ResearchGate. [Link]
-
Drotleff, B., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(2), 163. [Link]
-
Bohrium Science. (2018). improving-negative-liquid-chromatography-electrospray-ionization-mass-spectrometry-lipidomic-analysis-of-human-plasma-using-acetic-acid-as-a-mobile-phase-additive. Ask this paper. [Link]
-
National Center for Biotechnology Information. 15-Hete. PubChem Compound Database. [Link]
-
Wikipedia. (2023). 15-Hydroxyeicosatetraenoic acid. [Link]
-
Murphy, R. C. (2014). Fatty Acids. Tandem Mass Spectrometry of Lipids, Royal Society of Chemistry. [Link]
-
MacLean, J. A., et al. (2011). Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Journal of Lipid Research, 52(12), 2315-2322. [Link]
-
Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
-
Jankowski, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
Pitt, J. (2021). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC North America. [Link]
-
LIPID MAPS. (2009). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]
-
Science.gov. negative ion esi-ms: Topics. [Link]
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- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 15S-HEPE Chromatography
Subject: Troubleshooting Peak Tailing for 15(S)-Hydroxyeicosapentaenoic Acid (15S-HEPE) Document ID: TSC-LIPID-015 Applicable Techniques: RP-HPLC, UHPLC, LC-MS/MS (Negative Mode ESI)
Diagnostic Workflow
Before altering your method, use this logic flow to identify the root cause of the peak tailing. 15S-HEPE is a monohydroxy fatty acid with a carboxylic acid head group (
Figure 1: Diagnostic logic tree for isolating the root cause of 15S-HEPE peak distortion.
Technical Deep Dive: The "Why" and "How"
Module 1: The Acid Paradox (Mobile Phase Chemistry)
The Issue: 15S-HEPE contains a carboxylic acid moiety. Its
-
The Trap: Many general lipidomics methods use a "weak" acidic mobile phase (e.g., 0.01% Formic Acid, pH ~3.5-4.0).[3][4] At this pH, 15S-HEPE exists in a dynamic equilibrium between its neutral (
) and ionized ( ) states.[1][2][3][4] This "split personality" causes the molecule to interact differently with the stationary phase as it travels down the column, resulting in peak broadening and tailing.[5]
The Solution: You must force the molecule into a single state.
| Strategy | pH Target | Mechanism | Pros | Cons |
| Acidic Suppression | pH < 3.0 | Fully protonates the carboxyl group ( | Sharpest peaks; increases retention on C18.[1] | Can suppress ionization in Negative Mode ESI (reduced sensitivity). |
| Basic Ionization | pH > 7.0 | Fully deprotonates the carboxyl group ( | Good sensitivity in Negative Mode.[1][2] | Reduced retention; requires specific alkali-resistant columns (e.g., Hybrid particles).[1][3][4] |
Recommended Protocol (Acidic Route): If peak shape is the priority, use Acetic Acid over Formic Acid. While Formic Acid is stronger, Acetic Acid has been shown to provide better peak symmetry for certain hydroxy-fatty acids by masking silanol interactions more effectively [1].[1][2][3][4]
-
Mobile Phase A: Water + 0.02% Acetic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid[1][3][4]
Module 2: Stationary Phase & Silanol Activity
The Issue: Even with a C18 column, residual silanol groups (
The Solution:
-
End-capping: Ensure your column is "fully end-capped."[1][2][3][4] This chemical process replaces free silanols with non-reactive groups.[1]
-
Particle Technology: Move away from standard silica.
-
Recommended: Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) columns.[1][3][4] CSH technology specifically applies a low-level surface charge that repels acidic analytes slightly, preventing them from "sticking" to the pore structure, drastically reducing tailing for acidic lipids [2].[3][4]
-
Module 3: The Injection Solvent Effect
The Issue: 15S-HEPE is typically supplied in ethanol. Injecting pure ethanol (a strong solvent) into a high-aqueous initial mobile phase (e.g., 90% Water) causes the sample to "race" through the column head before focusing. This results in fronting that can look like tailing, or split peaks.[1][2][3][4][7][8]
The Protocol:
Frequently Asked Questions (FAQ)
Q: I am running Negative Mode ESI for sensitivity. Won't lowering the pH kill my signal?
A: Not necessarily. While
-
Tip: If signal loss is severe at low pH, consider a post-column infusion of ammonium hydroxide (in isopropanol) to raise the pH just before the sample enters the MS source, decoupling chromatography from detection.
Q: My peak looks like a "shark fin" (sharp front, long tail). Is this column overload? A: Likely, yes. 15S-HEPE is amphipathic.[1][2][3][4] If you inject too much mass, the molecules self-associate (forming micelles) or saturate the active sites of the column.
-
Test: Dilute the sample 1:10. If the tailing factor improves significantly, you were overloading the column.
Q: Can metal contamination cause this? A: Yes.[1][2] Carboxylic acids are chelators.[1] Trace iron in stainless steel frits can bind 15S-HEPE.[3][4]
-
Diagnosis: If the tailing is accompanied by poor recovery (low area counts).
-
Fix: Add 5 µM Medronic Acid to Mobile Phase A or use a PEEK-lined / bio-inert LC system.[1][3][4]
References
-
Zhou, Y., et al. (2024).[1][2][3][4][9] Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2023).[1] Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
-
Cayman Chemical. (2023).[1][2] 15(S)-HEPE Product Information & Physical Properties.
-
Stoll, D.R. (2021).[1][2][3][4][10] But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International.[1]
Sources
- 1. 15(S)-HEPE - Cayman Chemical [bioscience.co.uk]
- 2. (±)15-HEPE - Cayman Chemical [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
minimizing matrix effects in 15S-Hepe plasma analysis
This guide functions as an autonomous Technical Support Center for researchers analyzing 15S-HEPE in plasma. It prioritizes data integrity, mechanistic understanding of matrix effects, and self-validating workflows.
Topic: Minimizing Matrix Effects & Ion Suppression Ticket ID: HEPE-15S-SUPPRESSION-001 Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The "Invisible" Barrier
User Warning: 15S-HEPE (15(S)-Hydroxyeicosapentaenoic acid) is a bioactive lipid mediator. In LC-MS/MS plasma analysis, your primary enemy is not sensitivity—it is Matrix Effects (ME) .
Plasma contains high concentrations of glycerophosphocholines (GPC) and lysophosphocholines (LPC). These phospholipids co-elute with lipid mediators, competing for charge in the ESI source. This results in Ion Suppression , where your analyte signal is invisibly dampened, leading to poor quantification and reproducibility.
The Golden Rule: You cannot correct what you do not measure. This guide provides the protocols to remove the matrix and quantify the remaining suppression.
Sample Preparation Protocols (The First Line of Defense)
We recommend two workflows. Workflow A is for high-throughput screening (Speed). Workflow B is for absolute quantification and maximum cleanliness (Precision).
Workflow A: Phospholipid Removal (PLR) Plates
Best for: Large sample sets, rapid turnover. Mechanism: Uses a Lewis acid-base interaction (typically Zirconia-coated silica) to selectively retain phosphate groups (phospholipids) while allowing neutral/acidic lipids (15S-HEPE) to pass through.
Protocol:
-
Pre-treatment: Add 10 µL of BHT (Butylated hydroxytoluene, 5 mg/mL in EtOH) to 200 µL Plasma immediately upon thawing to prevent oxidation.
-
Precipitation: Add 600 µL of 1% Formic Acid in Acetonitrile to the plasma sample. Vortex for 30s.
-
Loading: Apply the entire mixture to a HybridSPE or Ostro 96-well plate.
-
Vacuum: Apply vacuum (approx. 5-10 inHg) to pull the sample through.
-
Collection: Collect the filtrate. The phospholipids remain trapped in the plate; 15S-HEPE is in the filtrate.
-
Concentration: Evaporate filtrate under Nitrogen at 30°C. Reconstitute in Mobile Phase A/B (50:50).
Workflow B: Solid Phase Extraction (HLB - Hydrophilic-Lipophilic Balance)
Best for: Maximum recovery and concentration of dilute samples. Mechanism: Retains analytes based on hydrophobicity.[1]
Detailed Protocol:
| Step | Solvent / Action | Mechanistic Rationale |
| 1. Conditioning | 1 mL Methanol, then 1 mL Water | Activates the sorbent ligands. |
| 2. Sample Load | 200 µL Plasma (with BHT) + 800 µL Water (pH 3.5) | Acidification drives 15S-HEPE into its neutral state, increasing retention on the RP sorbent. |
| 3. Wash | 1 mL 5% Methanol in Water | Removes salts and highly polar proteins. Critical: Do not exceed 5% MeOH or you risk eluting 15S-HEPE. |
| 4. Elution | 1 mL Methanol | Elutes the fatty acids. Phospholipids may co-elute, but the bulk protein/salt matrix is gone. |
| 5. Dry Down | N2 stream @ 30°C | Concentrates the sample. |
Visualizing the Workflow
The following diagram illustrates the decision logic and processing steps for minimizing matrix interference.
Caption: Workflow decision tree for 15S-HEPE extraction. PLR plates target phospholipids specifically; SPE targets hydrophobicity.
Validation: The Matuszewski Method
Do not assume your method works. Prove it. You must distinguish between Recovery (RE) (how much you lost during prep) and Matrix Effect (ME) (how much the plasma hides the signal).
Experimental Design: Prepare three sets of samples at the same concentration (e.g., Low QC level):
-
Set A (Neat): Standard in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma, then spike the standard into the final eluate.
-
Set C (Pre-Extraction Spike): Spike standard into plasma, then extract.
The Equations:
| Metric | Formula | Interpretation |
| Matrix Effect (ME) | < 100% : Ion Suppression (Bad)> 100% : Ion Enhancement (Rare)100% : Clean Matrix | |
| Recovery (RE) | < 100% : Sample loss during extraction.Should be consistent (>70% is acceptable). | |
| Process Efficiency | The total yield of the method. |
Note: If ME is < 85% or > 115%, your method requires better cleanup (switch from PPT to SPE/PLR).
Troubleshooting & FAQs
Q1: My Internal Standard (IS) response is fluctuating wildly between patient samples.
-
Diagnosis: This is the hallmark of "Variable Matrix Effects." Different patients have different lipid profiles.
-
Solution:
-
Ensure you are using a Deuterated IS (e.g., 15S-HEPE-d5). Analogues (like 15-HETE) do not co-elute perfectly and will not experience the exact same suppression at the exact same time.
-
Check your retention time. If 15S-HEPE elutes in the "Phospholipid Dump" (usually late in the gradient), modify your gradient to move the analyte earlier or flush the column longer.
-
Q2: I see double peaks for 15S-HEPE.
-
Diagnosis: Likely chiral inversion or separation of the 15R enantiomer, or degradation.
-
Solution: 15S-HEPE is chiral. If using a standard C18 column, you shouldn't see enantiomers separated. However, if the peak is splitting, check pH. Ensure mobile phases are acidified (0.1% Formic Acid or Acetic Acid) to keep the carboxylic acid protonated (
) and prevent peak tailing/splitting.
Q3: Sensitivity drops after 50 injections.
-
Diagnosis: Source contamination. Phospholipids are coating the cone/capillary.
-
Solution:
-
Implement a "Divert Valve." Direct the first 1-2 mins and the final wash of the LC gradient to Waste, not the Source.
-
Run a "Sawtooth" wash gradient (95% Organic) at the end of every injection to burn off lipids.
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Wang, Y., et al. (2014). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Prostaglandins & Other Lipid Mediators.
-
Waters Corporation. (2020). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
-
Metcalfe, H., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation.[2] Prostaglandins, Leukotrienes and Essential Fatty Acids.
-
Biotage. (2023). How to determine recovery and matrix effects for your analytical assay.
Sources
Technical Support Center: 15(S)-HEPE Stability & Handling Guide
Core Directive: The Stability Imperative
15(S)-HEPE is a monohydroxy fatty acid derived from Eicosapentaenoic Acid (EPA).[1][2][3][4][5] It serves as a critical intermediate in the biosynthesis of the E-series Resolvins (e.g., Resolvin E1), which are potent anti-inflammatory mediators.
The Scientific Reality: 15(S)-HEPE contains a conjugated diene system within a polyunsaturated carbon chain.[1][2] This structure makes it inherently unstable and highly susceptible to:
-
Auto-oxidation: Reaction with atmospheric oxygen to form hydroperoxides and ketones (e.g., 15-oxo-EPE).[1][2][3]
-
Photo-isomerization: UV light can shift the double bond geometry (cis/trans isomerization).[2]
-
Adsorption: Lipophilic tails stick aggressively to plastics (polypropylene/polystyrene), leading to quantitative loss.[1][2][3]
This guide provides the protocols required to maintain and verify the integrity of this lipid mediator.[6]
The "Gold Standard" Storage Protocol
Before testing stability, you must ensure your baseline storage conditions are correct.[1][2][3] Deviations here render stability testing invalid.
Storage Workflow Visualization
The following diagram outlines the mandatory workflow for handling 15(S)-HEPE aliquots to prevent degradation.
Caption: Figure 1.[1][2][3][7][8] Critical handling workflow for minimizing oxidative stress and surface adsorption during storage.
Protocol Specifications
| Parameter | Standard | Scientific Rationale |
| Temperature | -80°C | Arrhenius kinetics dictate that chemical degradation rates drop significantly at ultra-low temps. -20°C is insufficient for >3 months.[1][2][3] |
| Solvent | Ethanol | Ethanol is miscible with water but prevents micelle formation.[2] NEVER store in PBS/Media , as aqueous environments accelerate auto-oxidation.[1][2][3] |
| Container | Amber Glass | Blocks UV radiation (prevents isomerization).[2][3] Glass prevents lipophilic adsorption (loss of mass). |
| Headspace | Argon or N₂ | Displaces oxygen.[2] Argon is heavier than air and provides a better "blanket" over the sample than Nitrogen. |
Stability Testing & Validation Protocols
If you suspect degradation (e.g., loss of biological activity or signal intensity), perform these validation steps.
Method A: The UV Purity Check (Rapid)
15(S)-HEPE has a characteristic conjugated diene chromophore.[1]
-
Instrument: UV-Vis Spectrophotometer (Quartz cuvette).
-
Target Wavelength: 236 nm - 237 nm .
-
Procedure:
-
Dilute a small aliquot in ethanol.
-
Blank the instrument with pure ethanol.
-
Scan from 200 nm to 300 nm.
-
-
Pass Criteria: A sharp peak at ~236 nm.
-
Fail Criteria:
Method B: LC-MS/MS Validation (Definitive)
Use this for quantitative stability testing over time.[1][2][3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1][2][3]
-
Mobile Phase:
-
Ionization: ESI Negative Mode.
-
MRM Transition: m/z 317.2
115.1 (or 219.1 depending on collision energy).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Troubleshooting Guide (Q&A)
Scenario 1: "My LC-MS signal dropped by 90% after one week."
Q: Did you store the sample in a plastic tube or diluted in PBS?
-
The Science: Lipid mediators are hydrophobic. If stored in polypropylene (plastic) tubes, the 15(S)-HEPE adsorbs into the plastic walls. If stored in PBS (aqueous), it forms micelles and oxidizes rapidly.[1][2][3]
-
The Fix: Always store stock solutions in glass vials in ethanol . Only dilute into aqueous buffers immediately prior to the experiment.
Scenario 2: "I see a new peak eluting earlier than my target."
Q: Has the sample been exposed to room temperature or pH shifts?
-
The Science: This is likely 15-oxo-EPE (the ketone form) or a degradation fragment.[1][2] Oxidation converts the hydroxyl group (-OH) at C15 to a ketone (=O), changing the polarity and retention time.
-
The Fix: Check your Nitrogen/Argon purging technique. Oxygen entered the vial.
Scenario 3: "Can I use Nitrogen to evaporate the solvent?"
Q: Yes, but are you using heat?
-
The Science: You should use a gentle stream of Nitrogen (or Argon) to evaporate solvent, but never apply heat (keep at room temp or on ice). Heat catalyzes oxidative degradation.
-
The Fix: Use a nitrogen evaporator without a heating block.
Degradation Logic Pathway
Understanding how 15(S)-HEPE fails helps you prevent it.[1][2][3]
Caption: Figure 2.[1][2][3] The oxidative degradation cascade of 15(S)-HEPE resulting in loss of biological activity.
References
-
Cayman Chemical. 15(S)-HEPE Product Information & Stability Data. Retrieved from
-
Serhan, C. N. (2017).[1][2][3] Pro-resolving lipid mediators are leads for resolution physiology. Nature. Retrieved from [1][2][3]
-
National Institutes of Health (NIH). Lipid Maps Structure Database: 15(S)-HEPE.[1][2][3] Retrieved from [1][2][3]
-
Merck/Sigma-Aldrich. Handling and Storage of Polyunsaturated Fatty Acids. Retrieved from
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. (±)15-HEPE | CAS 88852-33-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. 15(S)-HEPE | CAS 86282-92-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 15S-HEPE Identification & Breakdown Analysis
The following technical guide is structured to serve as an advanced troubleshooting and identification resource for analytical chemists and lipidomics researchers.
Introduction: The Analytical Context
15(S)-HEPE is a monohydroxy fatty acid derived from Eicosapentaenoic Acid (EPA) via the 15-Lipoxygenase (15-LOX) pathway.[1][2] It serves as the direct biosynthetic precursor to the anti-inflammatory Resolvin E-series (RvE1, RvE2, RvE3).
In mass spectrometry, 15S-HEPE presents specific challenges:
-
Isomeric Interference: It must be distinguished from its arachidonic acid-derived analog, 15-HETE.
-
Thermal Instability: The hydroxyl group at C15 is prone to dehydration in the ion source, creating "ghost" peaks.
-
Enantiomeric Purity: Differentiating the enzymatic 15(S) form from the auto-oxidative 15(R) form requires chiral chromatography.
Spectral Fingerprinting (The "What")
Core Identification Logic
The primary identification of 15S-HEPE relies on Negative Electrospray Ionization (ESI-). Unlike 15-HETE (m/z 319), 15-HEPE has a precursor mass of m/z 317 .
However, both molecules share a dominant fragment ion at m/z 219 . This fragment results from
Differentiation Rule: You must filter by Precursor Ion first.
-
15-HETE: 319
219 (Neutral Loss: 100 Da) -
15-HEPE: 317
219 (Neutral Loss: 98 Da)
Reference Mass Transitions Table
Use these parameters to program your Multiple Reaction Monitoring (MRM) methods.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Structural Origin |
| 15(S)-HEPE | 317.2 | 219.1 | Quantifier | Carboxyl Head (C1-C15 cleavage) |
| 317.2 | 175.1 | Qualifier | Further chain fragmentation | |
| 317.2 | 115.0 | Qualifier | Characteristic of 15-OH position | |
| 15-oxo-EPE | 315.2 | 203.1 | Breakdown | Oxidation product (Ketone) |
| Dehydrated-HEPE | 299.2 | various | Artifact | In-source water loss ([M-H-H₂O]⁻) |
| 15-HETE (Interference) | 319.2 | 219.1 | Interference | Arachidonic Acid Analog |
Troubleshooting Artifacts & Degradation (The "Why")
If your 15S-HEPE signal is low or you observe unexpected peaks, use the following diagnostic workflows.
Issue 1: The "Ghost" Peak at m/z 299
Symptom: You see a peak at m/z 299 co-eluting with 15-HEPE, or a broad smear. Root Cause: Thermal degradation.[3] The secondary hydroxyl group is labile. High desolvation temperatures or acidic mobile phases can force the loss of water (18 Da), creating a conjugated tetraene artifact. Solution:
-
Lower Source Temp: Reduce Desolvation Gas Temperature (e.g., from 500°C to 350°C).
-
Check pH: Ensure mobile phase pH is not overly acidic (maintain pH > 3.5 if possible).
Issue 2: The Oxidation Spike (m/z 315)
Symptom: A peak appearing at m/z 315 (15-oxo-EPE). Root Cause: Sample handling. 15-HEPE oxidizes to the ketone form (15-oxo-EPE) upon exposure to air or heme proteins during extraction. Solution:
-
Antioxidants: Add BHT (Butylated hydroxytoluene) to extraction solvents.
-
Work on Ice: Keep all samples at 4°C.
Diagram: Degradation Pathways
The following diagram illustrates how 15S-HEPE degrades or metabolizes, helping you identify where your mass balance is going.
Caption: Figure 1. Diagnostic map of 15S-HEPE fate. Blue = Target Analyte; Red/Yellow = Artifacts; Green = Downstream Metabolite.
Isomer Differentiation (The "Who")
Protocol: Chiral Separation of 15(S) vs 15(R)
Standard C18 columns cannot separate the S (enzymatic) and R (aspirin-triggered/auto-oxidation) enantiomers. You must use Chiral chromatography.
Recommended Workflow:
-
Column: Chiralpak AD-H or equivalent (Amylose tris-3,5-dimethylphenylcarbamate).[4]
-
Mobile Phase: Hexane : Isopropanol (98:2 v/v) isocratic.
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: MS/MS (m/z 317
219).
Caption: Figure 2. Decision tree for chromatographic selection. Chiral columns are mandatory for enantiomer validation.
Frequently Asked Questions (FAQs)
Q: Why do I see a peak for 15-HEPE in my "blank" or control samples? A: This is often "carryover" or contamination. 15-HEPE is "sticky."
-
Fix: Use a needle wash solution containing 0.1% Formic Acid in Isopropanol/Methanol. The acid helps protonate the carboxyl group, making it more soluble in organic solvents.
Q: Can I use 15-HETE-d8 as an internal standard for 15-HEPE? A: Yes, but it is not ideal due to different retention times on C18.
-
Best Practice: Use 15(S)-HEPE-d5 if commercially available. If not, 15(S)-HETE-d8 is acceptable, but ensure your dwell times cover the elution window of both the analyte and the standard.
Q: My 15-HEPE peak is splitting. What is wrong? A: Peak splitting usually indicates solvent mismatch.
-
Fix: If your sample is dissolved in 100% Methanol but your starting gradient is 90% Water, the lipid precipitates at the head of the column. Reconstitute samples in 50:50 Methanol:Water.
References
-
Lipid Maps Structure Database. 15(S)-HEPE Structure and Properties. Lipid Maps. [Link]
-
Serhan, C. N. (2007). Resolution Phase of Inflammation: Novel Endogenous Anti-Inflammatory and Pro-Resolving Lipid Mediators and Pathways. Annual Review of Immunology. [Link]
-
Massey, K. A., & Nicolaou, A. (2013). Lipidomics of oxidized polyunsaturated fatty acids. Free Radical Biology and Medicine. [Link]
Sources
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Evaporation for 15S-HEPE
Subject: Protocol Optimization & Troubleshooting for 15(S)-Hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15S-HEPE)
Executive Summary & Molecule Profile
15S-HEPE is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) via the 15-lipoxygenase pathway.[1][2][3][4] As a specialized pro-resolving mediator precursor, it is inherently unstable. The conjugated double bond system (pentraene structure) makes it highly susceptible to auto-oxidation , thermal degradation , and acid-catalyzed isomerization .[1]
The evaporation step is the single most common failure point in lipidomic workflows involving 15S-HEPE. Improper solvent removal leads to quantitative loss (adsorption) or qualitative failure (formation of 15-oxo-EPE or polymerized artifacts).[1]
Physicochemical Constraints
| Property | Specification | Critical Implication for Evaporation |
| Molecular Weight | 318.5 Da | Non-volatile; will not evaporate, but can "bump" out of tubes.[1] |
| Chromophores | Conjugated diene ( | UV-sensitive; use amber glass.[1] |
| Stability | Labile (PUFA derivative) | Zero tolerance for oxygen during heating.[1] |
| Solubility | Ethanol, DMSO, DMF | High boiling point solvents (DMSO/DMF) are difficult to remove without high heat; avoid if possible. |
Standard Operating Procedure (SOP): Nitrogen Blowdown
Objective: Remove organic solvent (typically Methanol/Chloroform/Ethanol) while preserving >95% molecular integrity.
The "Golden Standard" Protocol
Equipment: Nitrogen Evaporator (e.g., N-EVAP or TurboVap) Gas Source: Ultra-High Purity (UHP) Nitrogen (99.999%)[1]
-
Vessel Selection:
-
Do: Use silanized amber glass vials (conical bottom).
-
Don't: Use standard polypropylene (plasticizers leach) or flat-bottom vials (spreads lipid film too thin, increasing oxidation surface area).[1]
-
-
Temperature Control:
-
Set water bath to 30°C (Max limit: 35°C).
-
Reasoning: 15S-HEPE is thermally labile.[1] Above 40°C, the rate of oxidative degradation outpaces the protective effect of the nitrogen blanket.
-
-
Gas Flow Dynamics:
-
Initiation: Start with a low flow (2–5 psi) to prevent "splashing" or aerosolization.
-
Vortex Action: Adjust needle height to create a slight dimple in the solvent surface. Do not agitate the liquid violently.
-
Endpoint: Stop evaporation immediately upon dryness.
-
Critical: "Over-drying" (blowing gas on a dry film) for even 1 minute significantly reduces recovery due to irreversible adsorption to the glass wall.
-
-
Reconstitution:
-
Immediately add the reconstitution solvent (e.g., MeOH:Water 50:50) and vortex for 30 seconds to desorb the lipid from the glass.
-
Visual Workflow & Logic
Figure 1: Evaporation Workflow Control Logic
Caption: Linear control flow for 15S-HEPE solvent removal. The red node (Visual Monitor) represents the critical control point where most errors occur (over-drying).
Troubleshooting Matrix
Issue: "I am losing signal intensity." / "My peaks are splitting."
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low Recovery (<50%) | Adsorption | The lipid film binds irreversibly to non-silanized glass when "bone dry."[1] | 1. Use silanized glass.2. Add 0.01% BHT (Butylated hydroxytoluene) to the solvent before drying.3. Do not over-dry. |
| Extra Peaks (+16 Da) | Oxidation | Formation of hydroperoxides or 15-oxo derivatives due to O2 exposure.[1] | 1. Check N2 purity.2. Ensure N2 flow is active before inserting the tube.3. Lower bath temp to <30°C. |
| Ghost Peaks / Noise | Plastic Leaching | Phthalates/Plasticizers from tubes or pipette tips dissolving in solvent. | Strictly prohibit plastics. Use glass syringes and glass vials only. |
| Inconsistent Rt | Residual Solvent | Incomplete evaporation of high-boiling solvents (e.g., water/acetic acid).[1] | Use azeotropic drying (add small amount of ethanol) to help carry off water/acid traces. |
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for isolating the root cause of 15S-HEPE signal loss during evaporation.
Frequently Asked Questions (Technical Deep Dive)
Q1: Can I use a SpeedVac (Vacuum Centrifugation) instead of Nitrogen Blowdown?
-
Short Answer: It is risky.
-
Technical Detail: SpeedVacs rely on vacuum to lower the boiling point. While effective for DNA/Proteins, lipids like 15S-HEPE are sensitive to the trace oxygen present in the chamber before the vacuum is fully established. If you must use a SpeedVac, it must be equipped with a cryo-trap and the chamber must be purged with Argon/Nitrogen before starting. Nitrogen blowdown is preferred because it actively displaces oxygen at the liquid interface [1][4].
Q2: Why do I see a "doublet" peak after evaporation?
-
Analysis: This often indicates isomerization. 15S-HEPE contains a cis-trans-cis conjugated system.[1] Exposure to trace acids (from extraction solvents) combined with heat during evaporation can cause a shift to the trans isomer.
-
Fix: Ensure your solvent stream is neutralized. If using acidified extraction (e.g., acetic acid), wash the organic layer with water/buffer before evaporation.
Q3: How long can I store the dried film?
-
Recommendation: Zero minutes.
-
Reasoning: The dried lipid film has the maximum surface-area-to-volume ratio, exposing it to oxidation.[1] Reconstitute immediately. If storage is unavoidable, flush the vial with Argon, cap tightly, and store at -80°C. Do not store dry films at room temperature [2].
Q4: Should I use plastic or glass tips?
-
Strict Rule: Glass or high-quality solvent-resistant tips only.[1] 15S-HEPE is lipophilic and will adsorb to standard polypropylene tips, and aggressive solvents (chloroform) will leach interfering plasticizers from them [5].[1]
References
-
Organomation. (2025). How Nitrogen Blowdown Evaporation Enhances Gravimetric Analysis for Total Lipid Content Determination. Organomation Technical Notes. Link
-
Cayman Chemical. (2025).[5] 15(S)-HEPE Product Information & Stability Data. Cayman Chemical Product Sheet Item No. 32710. Link
-
National Institutes of Health (NIH). (2023). Effects of Solvent Evaporation Methods and Short-Term Room Temperature Storage on High-Coverage Cellular Metabolome Analysis. PubMed Central. Link
-
ResearchGate. (2018). Discussion on Endpoint Determination of Nitrogen Evaporation for Lipid Content. Link
Sources
Technical Guide: Correcting Isotopic Overlap in 15S-HEPE Quantification via LC-MS/MS
Introduction
Accurate quantification of 15(S)-Hydroxyeicosapentaenoic acid (15S-HEPE) is critical for resolving inflammation pathways and pharmacokinetic modeling. However, the use of deuterated internal standards (specifically 15S-HEPE-d5 ) often introduces a hidden variable: Isotopic Overlap .
Unlike simple background noise, isotopic overlap is a systematic error derived from two sources:
-
IS Impurity (Type A): Unlabeled (
) impurities within the deuterated standard contributing to the analyte signal. -
Analyte Contribution (Type B): Natural isotopic abundance (e.g.,
) of the analyte contributing to the Internal Standard (IS) transition window.
This guide provides a self-validating workflow to diagnose, calculate, and mathematically correct for these interferences, ensuring your
Module 1: Diagnostic Phase
Q: How do I know if isotopic overlap is affecting my data?
A: Look for the "Intercept Drift" or the "Hook Effect."
If your calibration curve shows a positive y-intercept that increases as you add more Internal Standard, you likely have Type A interference (IS contributing to Analyte). Conversely, if your high-concentration QC samples show lower-than-expected IS peak areas, you may have Type B interference (Analyte suppressing or overlapping into IS).
Diagnostic Checklist:
-
The Blank Check: Inject a "Zero Sample" (Matrix + IS, but NO Analyte).
-
The Crosstalk Check: Inject a "High Standard" (High Analyte, NO IS).
-
Result: Monitor the IS mass transition. If you see a peak, your analyte's naturally occurring isotopes are "bleeding" into the IS channel.
-
Module 2: The Mechanism of Interference
To correct the error, we must visualize the spectral physics. 15S-HEPE (
-
Analyte Transition:
(Negative Mode ESI) -
IS Transition (d5):
The diagram below illustrates where the "Cross-Talk" occurs.
Figure 1: Mechanism of Isotopic Cross-Talk. Red dashed line indicates the most common error source in trace quantification: impure IS mimicking the analyte.
Module 3: Experimental Protocol for Correction Factors
Do not rely on manufacturer purity certificates (e.g., "99% pure"). In trace lipidomics, 1% impurity is enough to ruin an LLOQ. You must experimentally determine the Correction Factors (CF) .
Step 1: Determine CF for IS Impurity ( )
-
Prepare a sample containing only Internal Standard at the working concentration used in your assay (e.g., 100 ng/mL).
-
Inject 6 replicates.
-
Monitor both transitions:
- (317.2)
- (322.2)
-
Calculate:
Step 2: Determine CF for Analyte Contribution ( )
-
Prepare a sample containing only Analyte at the ULOQ (Upper Limit of Quantification) concentration.
-
Inject 6 replicates.
-
Monitor both transitions.
-
Calculate:
Module 4: The Mathematical Correction
Once you have your factors, apply this logic to every unknown sample.
The Correction Formula
The raw peak areas (
Note: The denominator is usually close to 1 and can often be ignored if
Simplified Workflow for Routine Analysis
If Type B interference (Analyte
Module 5: Data Summary & Transitions
Use the following parameters to ensure optimal selectivity before applying mathematical corrections.
Table 1: Optimized MRM Transitions for 15S-HEPE
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| 15(S)-HEPE | 317.2 | 175.1 | -22 | Target Analyte |
| 15(S)-HEPE | 317.2 | 219.1 | -18 | Qualifier |
| 15(S)-HEPE-d5 | 322.2 | 179.1 | -22 | Internal Standard |
| 15(S)-HEPE-d8 | 325.2 | 182.1 | -22 | Alternate IS (Preferred) |
Note: If 15(S)-HEPE-d8 is available, it is superior to d5 as it shifts the mass by 8 Da, virtually eliminating Type B interference.
Module 6: Troubleshooting FAQ
Q: My corrected area is negative for low-concentration samples. Why?
A: This indicates "Over-Correction."
-
Check IS Stability: Your IS concentration in the samples might be lower than in the "Only IS" reference standard used to calculate the CF (e.g., pipetting error).
-
Matrix Effect: The matrix might be suppressing the impurity peak differently than the main IS peak (rare, but possible).
-
Solution: Re-calculate
using IS spiked into the specific biological matrix (stripped of endogenous analyte) rather than solvent.
Q: Can I just increase the chromatographic resolution?
A: Generally, no. Deuterated standards are designed to co-elute with the analyte to compensate for matrix effects. If you separate them chromatographically, you lose the ability of the IS to correct for ionization suppression at that specific retention time. Mathematical correction is the only viable path for co-eluting isotopologues.
Q: How often should I recalculate the Correction Factors?
A:
-
New Lot: Every time you buy a new vial of Internal Standard (purity varies by batch).
-
System Maintenance: After cleaning the MS source (changes in source fragmentation can alter crosstalk ratios).
Workflow Visualization
Figure 2: Step-by-step workflow for implementing isotopic correction in routine analysis.
References
-
Cayman Chemical. 15(S)-HEPE-d5 Product Information & Purity Specifications.
-
Wang, S., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry.
-
LIPID MAPS®. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
-
SCIEX. Targeted Lipidomic Analysis of Eicosanoids: Method Optimization.
Sources
Validation & Comparative
Cross-Reactivity Assessment of 15(S)-HEPE Antibodies
This guide outlines the technical framework for assessing the specificity of antibodies targeting 15(S)-HEPE (15(S)-hydroxyeicosapentaenoic acid). Given the structural homology between EPA-derived 15-HEPE and Arachidonic Acid-derived 15-HETE, rigorous cross-reactivity profiling is the single most critical step in validating these reagents for lipidomic research.
A Technical Comparison & Validation Guide
Executive Summary: The Specificity Challenge
15(S)-HEPE is a bioactive lipid mediator derived from Eicosapentaenoic Acid (EPA) via the 15-Lipoxygenase (15-LOX) pathway.[1][2] It serves as a precursor to the anti-inflammatory Resolvin E series and modulates allergic responses.
The primary obstacle in immunodetection (ELISA/IHC) of 15(S)-HEPE is interference from 15(S)-HETE .
-
15(S)-HETE (derived from Arachidonic Acid) is often present in biological samples at concentrations 10–100x higher than 15(S)-HEPE.
-
Structural Similarity: The two molecules differ only by a single double bond at the
-3 position (C17). -
The Risk: An antibody with even 5% cross-reactivity to 15-HETE will generate massive false-positive signals when measuring 15-HEPE in human plasma or tissue.
This guide provides the standard operating procedure (SOP) to benchmark 15(S)-HEPE antibodies against their nearest structural neighbors.
Comparative Analysis: Defining "Acceptable" Performance
When evaluating a commercial or custom 15(S)-HEPE antibody, use the following performance tiers. Data is based on competitive ELISA formats where
Critical Cross-Reactivity Benchmarks
| Analyte (Competitor) | Structural Relation | Tier 1 (High Specificity) | Tier 2 (Acceptable) | Tier 3 (Non-Specific) |
| 15(S)-HEPE | Target | 100% | 100% | 100% |
| 15(S)-HETE | AA Analog ( | < 1.0% | < 5.0% | > 10% (Fail) |
| 15(R)-HEPE | Stereoisomer | < 2.0% | < 10% | > 20% |
| 5(S)-HEPE | Regioisomer | < 0.1% | < 1.0% | > 5% |
| EPA | Parent Lipid | < 0.01% | < 0.1% | > 1% |
| Arachidonic Acid | Analog Parent | < 0.01% | < 0.01% | > 1% |
Technical Insight: Leading commercial antibodies for the analog 15(S)-HETE typically exhibit <1% cross-reactivity with 15(S)-HEPE [1]. A high-quality 15(S)-HEPE antibody must demonstrate the reciprocal specificity (i.e., <1% binding to 15(S)-HETE).
Performance Comparison: Immunoassay vs. LC-MS/MS
| Feature | 15(S)-HEPE Antibody (ELISA) | LC-MS/MS (Gold Standard) |
| Throughput | High (96 samples/plate) | Low (10-20 min/sample) |
| Sensitivity | ~50–100 pg/mL | ~1–10 pg/mL |
| Specificity | Vulnerable to Cross-Reactivity | Absolute (Mass + Retention Time) |
| Sample Prep | Minimal (SPE recommended) | Extensive (Extraction + Derivatization) |
| Cost/Sample | Low ($) | High ( |
Mechanism of Action & Structural Logic
To understand the cross-reactivity, one must visualize the biosynthetic origins. The antibody must distinguish the
Figure 1: Biosynthetic parallel between 15-HETE and 15-HEPE. The antibody must discriminate the Omega-3 tail (Cluster 1) from the Omega-6 tail (Cluster 0).
Experimental Protocol: Cross-Reactivity Validation
This protocol uses a Competitive ELISA format.[3] The antibody is validated by challenging it with increasing concentrations of potential cross-reactants.
Reagents Required[2][4][5]
-
Primary Antibody: Anti-15(S)-HEPE (Candidate).
-
Tracer: 15(S)-HEPE conjugated to HRP or AP (Alkaline Phosphatase).
-
Standards: Pure 15(S)-HEPE, 15(S)-HETE, 5(S)-HEPE, and Arachidonic Acid (dissolved in Ethanol/DMSO).
-
Plate: Goat anti-Rabbit IgG (or appropriate secondary) coated microplate.
Step-by-Step Workflow
Step 1: Standard Preparation Prepare serial dilutions (log scale) for the Target (15-HEPE) and the Cross-Reactants (15-HETE, etc.).
-
Range: 1 pg/mL to 100,000 pg/mL.
-
Note: Cross-reactants must be tested at concentrations 100x higher than the target to detect low-affinity binding.
Step 2: Competition Incubation
-
Add 50 µL of Standard or Sample to designated wells.
-
Add 50 µL of Tracer (15-HEPE-HRP) to all wells.
-
Add 50 µL of Primary Antibody to all wells.
-
Incubate for 18 hours at 4°C (Equilibrium conditions favor specificity).
Step 3: Wash & Develop
-
Wash plate 5x with Wash Buffer (PBS + 0.05% Tween-20).
-
Add 200 µL TMB Substrate. Incubate 20–40 mins in dark.
-
Stop reaction with 2M H₂SO₄. Read OD at 450 nm.
Step 4: Data Calculation
Calculate
Plot
Step 5: Cross-Reactivity Calculation
Visualization of Expected Results
The following diagram illustrates the logic of the Competitive ELISA and the ideal binding curves.
Figure 2: Competitive ELISA Logic. In a specific assay, high concentrations of 15-HETE (HighCross) should NOT displace the tracer, maintaining a high signal.
Troubleshooting & Optimization
If your 15(S)-HEPE antibody shows >5% cross-reactivity with 15(S)-HETE, consider these mitigation strategies:
-
Sample Extraction (SPE): Use C18 solid-phase extraction. While SPE cannot separate HEPE from HETE efficiently (they co-elute in most fractions), it removes protein matrix effects that exacerbate non-specific binding.
-
HPLC Fractionation: Pre-fractionate samples using Reverse-Phase HPLC before ELISA. 15-HEPE elutes slightly earlier than 15-HETE on C18 columns due to the extra double bond (higher polarity).
-
Switch to LC-MS/MS: If 15-HETE levels are expected to be >10-fold higher than 15-HEPE (e.g., in platelet-rich plasma), immunoassay is likely unsuitable.
References
-
Cayman Chemical. (2023). 15(S)-HETE ELISA Kit Product Datasheet. (Demonstrates 0.93% CR with 15(S)-HEPE, establishing the immunological distinction between the two lipids). Link
-
Miyata, J., et al. (2019). "Dietary Omega-3 Fatty Acid Dampens Allergic Rhinitis via Eosinophilic Production of the Anti-Allergic Lipid Mediator 15-Hydroxyeicosapentaenoic Acid in Mice."[1][2] Nutrients, 11(12), 2868.[1][4] (Validates the biological relevance of 15-HEPE in inflammation). Link[1]
-
Gentaur. (n.d.). Rat 15-hydroxyeicosapentaenoic acid (15-HEPE) ELISA Kit. (Example of commercial availability for specific HEPE targeting). Link
Sources
A Senior Application Scientist's Guide to Verifying 15(S)-HETE Purity: An Objective Comparison of NMR Spectroscopy and Alternative Methods
Introduction
Therefore, rigorous verification of the chemical and stereochemical purity of a 15(S)-HETE sample is not merely a quality control step; it is a prerequisite for sound scientific investigation. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for this purpose. As application scientists, we do not just follow protocols; we understand the causality behind our choices. This guide is structured to provide not only the "how" but the "why," enabling you to design a self-validating system for purity analysis that ensures the trustworthiness of your research.
The Purity Challenge: Defining the Impurity Landscape of 15(S)-HETE
Before selecting an analytical method, one must first understand the potential impurities. For 15(S)-HETE, these fall into several distinct classes, arising from both enzymatic and chemical synthetic routes.[3]
-
Stereochemical Impurities: The most critical impurity is the 15(R)-HETE enantiomer.[1][4]
-
Geometric Isomers: Incorrect E/Z (trans/cis) configuration at any of the four double bonds (positions 5, 8, 11, and 13).[1]
-
Positional Isomers: Other HETE isomers where the hydroxyl group is at a different position (e.g., 5-HETE, 8-HETE, 12-HETE).[5][6]
-
Oxidative Byproducts: Further metabolized products such as diHETEs (dihydroxyeicosatetraenoic acids) or 15-oxo-ETE.[1]
-
Precursors & Reagents: Residual arachidonic acid or leftover reagents from a chemical synthesis.
Caption: Classification of potential impurities in 15(S)-HETE preparations.
Part I: Foundational Analysis: Structural & Compositional Purity via 1D and 2D NMR
The first step in any purity analysis is to confirm that the molecule's fundamental structure is correct. NMR spectroscopy is unparalleled in its ability to provide a complete, non-destructive picture of a molecule's chemical skeleton.[7][8]
The Principle of Structural Verification by NMR
¹H and ¹³C NMR spectra provide a fingerprint of the molecule. Every unique proton and carbon atom generates a signal whose chemical shift (position), multiplicity (splitting pattern), and integration (area) reveal its precise chemical environment.[9][10] For 15(S)-HETE, this allows us to:
-
Confirm the Carbon Backbone: Ensure all 20 carbons and their attached protons are present.
-
Verify Double Bond Geometry: The coupling constants (J-values) between protons on a double bond are diagnostic of their geometry. Large coupling constants (~15 Hz) are characteristic of an E (trans) configuration, while smaller values (~10 Hz) indicate a Z (cis) configuration. This is crucial for confirming the 5Z,8Z,11Z,13E geometry of 15(S)-HETE.
-
Identify Non-Isomeric Impurities: Signals that do not correspond to the 15(S)-HETE structure, such as those from residual solvents or synthetic precursors, can be readily identified and quantified.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the 15(S)-HETE sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice. For labile protons, deuterated methanol (CD₃OD) can be used.
-
Causality: The choice of solvent is critical. It must fully dissolve the lipid sample without reacting with it. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[9]
-
Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup & Acquisition (on a ≥400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
¹H NMR:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio (S/N > 100:1 for the main signals).
-
Ensure the spectral width covers the entire expected range (e.g., -1 to 12 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. This is often done using a pulse program like zgpg30.
-
Causality: Proton decoupling collapses the carbon signals into sharp singlets, improving sensitivity and simplifying the spectrum.[11]
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment reveals which protons are coupled to each other, helping to trace out the spin systems of the fatty acid chain.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
-
-
Data Interpretation: A Self-Validating System
The spectra should be analyzed systematically. The table below provides representative chemical shifts for key protons in 15(S)-HETE.
| Proton(s) | Approx. Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Key Information |
| H-13, H-14 | 6.0 - 6.6 | m | Conjugated diene system |
| H-5, H-6, H-8, H-9, H-11, H-12 | 5.3 - 5.6 | m | Non-conjugated olefinic protons |
| H-15 | ~4.2 | m | Proton on hydroxyl-bearing carbon |
| H-2 | ~2.3 | t | Adjacent to carboxylic acid |
| H-18 | ~0.9 | t | Terminal methyl group |
Note: Exact chemical shifts can vary based on solvent, concentration, and temperature.[11]
By comparing the acquired spectra to reference data and analyzing coupling constants, one can confirm the structural integrity. The absence of significant unassigned signals provides confidence in the compositional purity.
Part II: The Definitive Test: Determining Enantiomeric Purity by Chiral NMR
Standard NMR cannot distinguish between enantiomers because they have identical physical properties in an achiral environment. To determine the enantiomeric excess (e.e.), we must introduce a chiral auxiliary to create a diastereomeric interaction, which results in two distinct chemical environments that NMR can differentiate.
Caption: Workflow for e.e. determination using a Chiral Derivatizing Agent.
Comparative Analysis: Chiral Derivatizing vs. Solvating Agents
| Method | Chiral Derivatizing Agent (CDA) | Chiral Solvating Agent (CSA) |
| Mechanism | Forms stable, covalent diastereomeric esters.[12][13] | Forms transient, non-covalent diastereomeric complexes.[14][15] |
| Pros | Large, clear separation of signals. Robust and widely applicable. | Non-destructive to the sample. Experimentally simple (add and measure). |
| Cons | Destructive (analyte is consumed). Reaction must be quantitative to avoid kinetic resolution. CDA must be enantiomerically pure. | Smaller signal separation. Requires optimization of concentration, solvent, and temperature. |
| When to Use | When a definitive, high-resolution answer is needed and sample consumption is acceptable. The gold standard for validation. | For rapid screening or when the sample is precious and must be recovered. |
Protocol: Enantiomeric Excess Determination via Mosher's Ester Analysis
Expertise: This protocol uses (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl), or Mosher's acid chloride. It reacts with the C-15 hydroxyl group of both 15(S)-HETE and 15(R)-HETE to form diastereomeric esters. The highly anisotropic phenyl and CF₃ groups of the MTPA moiety create distinct magnetic environments for the nearby protons in each diastereomer, leading to separated signals in the ¹H NMR spectrum.
-
Derivatization:
-
In a dry NMR tube, dissolve ~2 mg of the 15(S)-HETE sample in ~0.5 mL of anhydrous deuterated pyridine or CDCl₃ containing a trace of pyridine.
-
Add a small crystal of 4-(dimethylamino)pyridine (DMAP) as a catalyst.
-
Add 1.2 equivalents of (R)-MTPA-Cl.
-
Causality: Anhydrous conditions are critical as MTPA-Cl reacts readily with water. Pyridine acts as both a base to scavenge the HCl byproduct and a suitable NMR solvent. A slight excess of the derivatizing agent ensures the reaction goes to completion.
-
Seal the tube and let it react at room temperature for 1-2 hours, or until the reaction is complete (can be monitored by TLC or a quick NMR scan).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.
-
Pay close attention to achieving a flat baseline and proper phasing, as this is critical for accurate integration.
-
-
Data Interpretation and Calculation:
-
Identify a well-resolved pair of signals corresponding to the two diastereomers. Often, the protons closest to the new chiral center (e.g., H-15 or H-16) show the largest separation.
-
Carefully integrate both signals (let's call them Integral A and Integral B).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
A self-validating check is to analyze multiple pairs of separated signals; the calculated e.e. should be consistent across all of them.
-
Part III: A Broader Perspective: NMR in Context
While NMR is a powerful tool for definitive structural and stereochemical analysis, it is not always the optimal tool for every question. A senior scientist must know which instrument to use for the task at hand.
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Data Summary
| Feature | NMR Spectroscopy | Chiral HPLC | LC-MS/MS | Immunoassay (ELISA/RIA) |
| Specificity | Excellent: Unambiguous structural & stereochemical info. | Good: Excellent enantiomeric separation but limited structural info. | Very Good: Mass-based structural info; requires standards. | Poor to Moderate: Prone to cross-reactivity with similar structures.[5] |
| Sensitivity | Low: Requires mg-scale sample quantity. | Moderate: μg to ng scale. | Excellent: pg to fg scale.[16] | Excellent: pg scale.[5][17] |
| Quantification | Good: Quantitative if an internal standard is used. | Excellent: Highly accurate and reproducible for quantification. | Excellent: The gold standard for trace quantification.[16] | Good: Semi-quantitative; relies on standard curves. |
| Sample Prep | Simple (dissolve and run). Derivatization needed for e.e. | Moderate (mobile phase prep). | Moderate to Complex (SPE, extraction). | Complex (blocking, washing steps). |
| Cost | High (instrument). | Moderate. | High (instrument). | Low (per sample). |
| Destructive? | No (unless derivatized).[7] | Yes (sample is consumed). | Yes (sample is consumed). | Yes (sample is consumed). |
Conclusion: An Integrated Strategy for Self-Validating Purity Analysis
No single technique is infallible. A robust, self-validating approach to purity verification leverages the strengths of multiple methods. For ensuring the quality of a reference standard of 15(S)-HETE, the following integrated workflow is recommended:
-
Primary Validation by NMR: Use ¹H, ¹³C, and 2D NMR to provide undeniable proof of the chemical structure and identify any non-isomeric impurities. Follow this with chiral derivatization and ¹H NMR analysis to definitively determine the enantiomeric excess.
-
Quantitative QC by Chiral HPLC: Develop a chiral HPLC method for routine quality control. Once validated against the NMR data, this provides a faster, more sensitive method for quantifying enantiomeric and other isomeric impurities in subsequent batches.
-
Application-Specific Analysis by LC-MS/MS: For studies involving complex biological matrices (e.g., plasma, cell lysates), a sensitive and selective LC-MS/MS method is essential for accurate quantification of the analyte.[16]
References
-
Gil, A. M., & Duarte, I. F. (2015). Lipid Profiling Using 1H NMR Spectroscopy. Methods in Molecular Biology, 1277, 133–155. [Link]
-
Duarte, I. F., & Gil, A. M. (2017). Lipid Profiling Using H NMR Spectroscopy. Methods in Molecular Biology, 1609, 133-155. [Link]
-
Wikipedia contributors. (2023). 15-Hydroxyeicosatetraenoic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Spectroscopy Online. (2025). NMR Spectroscopy for Phospholipid Characterization. [Link]
-
Creative Biostructure. (2025). Using NMR to Study Lipid Structures in Biological Membranes. [Link]
-
Triebl, A., & Hartl, A. (2017). NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. Journal of Visualized Experiments, (119), 54936. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5280724, 15(s)-Hete. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5283145, 15S-HETrE. [Link]
-
Wishart, D. S., et al. (2022). NP-MRD: Natural Products Magnetic Resonance Database. [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-15-HETE from arachidonic acid by using lipoxygenase. [Link]
-
Lee, H. Y., et al. (2021). Stereoselective Syntheses of Polyunsaturated Fatty Acids, 13-(S)-HODE and 15-(S)-HETE. The Journal of Organic Chemistry, 86(17), 11846–11854. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 15S-HETE. [Link]
-
University of Potsdam. (n.d.). Chemical shifts. [Link]
-
Bailey, J. M., et al. (1985). Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes. Prostaglandins, 30(3), 409-422. [Link]
-
Kaduce, T. L., et al. (1989). Synthesis of hydroxyeicosatetraenoic (HETEs) and epoxyeicosatrienoic acids (EETs) by cultured bovine coronary artery endothelial cells. Journal of Biological Chemistry, 264(12), 6823-6830. [Link]
-
University of Bath. (n.d.). 1H NMR Spectroscopy. [Link]
-
Stankevic, V., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2173. [Link]
-
Nieto, S., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3, 942-947. [Link]
-
Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy (Doctoral dissertation). [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
-
Legrand, A. B., et al. (1991). Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils. Journal of Biological Chemistry, 266(3), 1537-1544. [Link]
-
Gualdagnini, F., et al. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 5, 1347-1352. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Luque-Córdoba, D., et al. (2014). Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode. Talanta, 127, 25-31. [Link]
Sources
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 15(s)-Hete | C20H32O3 | CID 5280724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of hydroxyeicosatetraenoic (HETEs) and epoxyeicosatrienoic acids (EETs) by cultured bovine coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]
- 16. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human 15-HETE (15-Hydroxyeicosatetraenoic Acid)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Technical Comparison: 15S-HEPE vs. Lipoxin A5 in Pro-Resolving Signaling
[1]
Executive Summary
This guide provides a technical comparison between 15S-HEPE (15(S)-Hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid) and Lipoxin A5 (LXA5).[1] While both are bioactive lipid mediators derived from Eicosapentaenoic Acid (EPA), they occupy distinct hierarchical roles in inflammation resolution.
-
15S-HEPE functions primarily as a bioactive intermediate .[1] It possesses intrinsic activity on nuclear receptors (PPAR
) but serves principally as the metabolic substrate for downstream mediators. -
Lipoxin A5 is a potent end-effector .[1] It is a lipoxygenase interaction product formed from 15S-HEPE that acts on G-protein coupled receptors (ALX/FPR2) to drive rapid cellular resolution programs like efferocytosis.[1]
Key Differentiator: 15S-HEPE stabilizes mast cells via nuclear signaling, whereas LXA5 halts neutrophil infiltration and clears debris via membrane receptor signaling.[1]
Biosynthetic Divergence & Structural Logic
Understanding the metabolic relationship is critical for experimental design. 15S-HEPE is not merely a degradation product; it is the "gateway" metabolite for the 15-lipoxygenase (15-LOX) pathway of EPA.[1]
Pathway Visualization
The following diagram illustrates the conversion of EPA into 15S-HEPE and its subsequent transformation into Lipoxin A5 and Resolvin E4, distinguishing this route from the Resolvin E1 pathway (which originates from 18-HEPE).
Figure 1: Biosynthetic hierarchy showing 15S-HEPE as the obligate precursor to Lipoxin A5.
Mechanistic Profile & Receptor Targets[2]
The biological distinction lies in the location and nature of their receptors.
15S-HEPE: The Nuclear Modulator
Unlike many lipid mediators that act solely on cell surface GPCRs, 15S-HEPE exhibits significant intracellular activity.[1]
-
Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR
).[2][3][4] -
Mechanism: 15S-HEPE acts as a ligand for PPAR
, a nuclear transcription factor.[1] Upon binding, it modulates gene expression related to anti-inflammatory cytokines. -
Physiological Outcome: Inhibition of mast cell degranulation and suppression of eosinophilic allergic responses.[4][5]
Lipoxin A5: The Membrane Effector
LXA5 is the EPA-derived analogue of Arachidonic Acid-derived Lipoxin A4 (LXA4).
-
Mechanism: Agonist binding to this G-protein coupled receptor triggers intracellular calcium mobilization and cytoskeletal rearrangement.[1]
-
Physiological Outcome: Stops neutrophil chemotaxis (stop signal) and stimulates macrophages to engulf apoptotic cells (efferocytosis).
Signaling Pathway Diagram[1]
Figure 2: Divergent signaling mechanisms.[1] 15S-HEPE targets nuclear transcription; LXA5 targets membrane GPCRs.[1]
Comparative Bioactivity Data
The following table synthesizes potency and functional data. Note that while LXA5 is generally less potent than its arachidonic acid counterpart (LXA4), it is significantly more potent than 15S-HEPE in immediate cellular chemotaxis assays.[1]
| Feature | 15S-HEPE | Lipoxin A5 (LXA5) |
| Primary Class | Monohydroxy Fatty Acid (Precursor) | Trihydroxy Fatty Acid (SPM) |
| Receptor | PPAR | ALX/FPR2 (Membrane GPCR) |
| IC50 (Neutrophil Migration) | High (> 1 | Low (~10–100 nM) |
| Mast Cell Stabilization | High Potency (via PPAR | Moderate / Indirect |
| Efferocytosis | Low (requires conversion) | High Potency |
| Metabolic Stability | Moderate (oxidizes to 15-oxo-EPE) | Low (rapid dehydrogenation) |
| Key Biomarker For | EPA Utilization / 15-LOX Activity | Resolution Phase Initiation |
Experimental Protocols
To validate these mediators in your own research, use the following self-validating protocols.
Protocol A: Differential Identification via LC-MS/MS
Purpose: To distinguish 15S-HEPE from LXA5 in biological samples (e.g., exudates).[1]
-
Extraction: Solid Phase Extraction (SPE) using C18 columns. Elute with Methyl Formate.
-
Chromatography: C18 Reverse Phase Column (e.g., 1.7
m particle size).-
Mobile Phase: Gradient of Methanol/Water + 0.01% Acetic Acid.
-
-
Mass Spectrometry (MRM Mode - Negative Ion):
-
15S-HEPE: Monitor transition m/z 317
219 .-
Validation: Retention time will be earlier than LXA5 due to lower polarity.
-
-
Lipoxin A5: Monitor transition m/z 349
115 .-
Validation: Characteristic UV chromophore (conjugated tetraene) at 301 nm .
-
-
Internal Standard: Use d5-15-HETE or d5-RvD1 to quantify recovery.[1]
-
Protocol B: Macrophage Efferocytosis Assay (Functional Validation)
Purpose: To confirm the pro-resolving activity of LXA5 vs. the precursor activity of 15S-HEPE.
-
Cell Prep: Culture Human Monocyte-derived Macrophages (HMDM) in 96-well plates.
-
Apoptotic Cargo: Induce apoptosis in neutrophils (PMNs) using UV irradiation (wait 4 hours for Annexin V+ surface markers). Label PMNs with a fluorescent dye (e.g., CFDA-SE).[1]
-
Treatment:
-
Well A: Vehicle (0.1% Ethanol).
-
Well B: 15S-HEPE (100 nM).
-
Well C: Lipoxin A5 (10 nM). Note the 10x lower concentration.
-
-
Co-incubation: Add labeled apoptotic PMNs to macrophages (Ratio 3:1). Incubate 60 mins at 37°C.
-
Quenching: Wash with cold saline; add Trypan Blue to quench non-ingested extracellular fluorescence.
-
Readout: Measure fluorescence intensity.
References
-
Serhan, C. N., et al. (2024).[10][11] 15-epi-lipoxin A5 promotes neutrophil exit from exudates for clearance by splenic macrophages.[1] The FASEB Journal. Link
-
Sakai, A., et al. (2019). Dietary Omega-3 Fatty Acid Dampens Allergic Rhinitis via Eosinophilic Production of the Anti-Allergic Lipid Mediator 15-Hydroxyeicosapentaenoic Acid in Mice.[1][4][5] Nutrients. Link
-
Boscá, L., et al. (2023).[9] Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond.[1][7] Pharmacological Research.[12][9][13][14] Link
-
Cayman Chemical. (n.d.). Lipoxin A5 Product Information and MS Standards.Link
Sources
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- 2. Activation of peroxisome proliferator-activated receptor (PPAR)-gamma by 15S-hydroxyeicosatrienoic acid parallels growth suppression of androgen-dependent prostatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. FPR2 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist [mdpi.com]
- 13. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Quantitative Method Validation for 15(S)-HETE Following FDA Bioanalytical Guidelines
This guide provides an in-depth comparison and technical overview for the validation of a quantitative bioanalytical method for 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] in human plasma. It is designed for researchers, scientists, and drug development professionals who require robust, reproducible, and regulatory-compliant data. The methodologies and validation strategies detailed herein are grounded in the principles set forth by the U.S. Food and Drug Administration (FDA) to ensure the integrity of bioanalytical data in preclinical and clinical studies.
The Analytical Imperative: Why Rigorous 15(S)-HETE Quantification Matters
15(S)-HETE is an enzymatically derived metabolite of arachidonic acid, primarily through the action of 15-lipoxygenase (15-LOX). It is a potent signaling lipid involved in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. Its role as a biomarker is under active investigation for conditions ranging from cardiovascular disease to cancer.
The Regulatory Framework: Understanding the FDA's Bioanalytical Method Validation (BMV) Guidance
The FDA, through documents like the M10 Bioanalytical Method Validation and Study Sample Analysis , provides recommendations for validating bioanalytical assays for regulatory submissions.[2][3][4] The core objective is to demonstrate that a specific method is reliable and reproducible for its intended use.[1][4]
A critical challenge for 15(S)-HETE is that it is an endogenous compound —it is naturally present in biological matrices. This complicates validation because a true "blank" matrix (one completely free of the analyte) does not exist.[5][6] FDA guidance provides specific recommendations for this scenario, which we will incorporate into our validation design.[6] These approaches include the use of a surrogate matrix or background subtraction techniques.[4][7]
The validation process assesses several key performance characteristics, which we will explore in detail:
-
Selectivity & Specificity: The ability to measure the analyte without interference.[2]
-
Accuracy & Precision: How close the measured value is to the true value and the reproducibility of those measurements.[2]
-
Calibration Curve & Range: The relationship between analyte concentration and instrument response.[1]
-
Sensitivity: The lowest concentration that can be reliably measured (LLOQ).[1]
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions.[8][9][10]
A Validated LC-MS/MS Method for 15(S)-HETE: The Reference Protocol
Here, we present a robust LC-MS/MS method for quantifying 15(S)-HETE in human plasma. The choice of each component is deliberate, designed to overcome the specific challenges associated with lipid mediator analysis, such as low endogenous concentrations, potential for isomerization, and matrix effects.
Experimental Workflow Diagram
Caption: High-level workflow for 15(S)-HETE bioanalysis.
Step-by-Step Experimental Protocol
-
Sample Collection & Handling:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant/enzyme inhibitor like butylated hydroxytoluene (BHT) to prevent ex-vivo formation of eicosanoids.[11][12]
-
Immediately place samples on ice and centrifuge within 30 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis. The rationale here is to minimize enzymatic activity and autooxidation, which can artificially alter 15(S)-HETE levels.[13]
-
-
Sample Preparation: Solid-Phase Extraction (SPE):
-
Rationale: SPE is preferred over liquid-liquid extraction for its selectivity, reduced solvent use, and higher recovery for eicosanoids.[13][14] A C18 reverse-phase sorbent is effective for trapping lipids like HETEs from aqueous matrices.[15]
-
Protocol:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of a 100 ng/mL internal standard (IS) solution (e.g., 15(S)-HETE-d8 in methanol). The use of a stable isotope-labeled (SIL) internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction losses, ensuring the most accurate correction.[16][17]
-
Acidify the sample to pH ~3.5 with 2M HCl to ensure the carboxyl group of 15(S)-HETE is protonated, which enhances its retention on the C18 sorbent.[15]
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL methanol followed by 2 mL water.
-
Load the acidified plasma sample onto the cartridge.
-
Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.
-
Elute the 15(S)-HETE and IS with 2 mL of methyl formate or ethyl acetate.[13][15]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
-
-
LC-MS/MS Conditions:
-
Rationale: A chiral column is essential to separate 15(S)-HETE from its enantiomer, 15(R)-HETE, ensuring stereospecific quantification, which is often crucial for biological interpretation.[18][19] Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.
-
Parameters:
-
LC System: UPLC/UHPLC system
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based column)[19]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient optimized for the separation of HETE isomers.
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization: Heated Electrospray Ionization (HESI), Negative Mode
-
MRM Transitions:
-
-
Method Validation: Proving the Method is Fit for Purpose
This section details the experiments performed to validate the LC-MS/MS method according to FDA guidelines.
Validation Logic Diagram
Caption: Key parameters assessed during full bioanalytical method validation.
A. Selectivity and Specificity
-
Objective: To prove the method can differentiate and quantify 15(S)-HETE from endogenous interferences, its isomers (like 15(R)-HETE), and metabolites (like 15-oxo-ETE).[21]
-
Protocol:
-
Analyze at least six different lots of blank human plasma.
-
Analyze blank plasma spiked only with the internal standard.
-
Analyze blank plasma spiked with 15(S)-HETE at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria: In blank samples, any response at the retention time of 15(S)-HETE must be less than 20% of the LLOQ response, and less than 5% at the retention time of the internal standard.
B. Calibration Curve and Sensitivity (LLOQ)
-
Objective: To establish the concentration range over which the method is accurate and precise.
-
Protocol:
-
Prepare calibration standards by spiking known amounts of 15(S)-HETE into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer). Given 15(S)-HETE is endogenous, a standard curve prepared in the authentic matrix requires a background subtraction approach.[4]
-
A typical range might be 0.1 ng/mL to 50 ng/mL.
-
The curve should consist of a blank, a zero standard (matrix + IS), and at least 6-8 non-zero concentration levels.[1]
-
-
Acceptance Criteria:
-
The simplest regression model should be used (typically linear, weighted 1/x or 1/x²).
-
At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).[1]
-
The lowest standard on the curve defines the LLOQ, which must be reproducible with accuracy within 80-120% and precision (%CV) ≤20%.
-
C. Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in the data (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in pooled human plasma at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (near the upper limit of quantification).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria (Summary Table):
| Run Type | QC Level | Accuracy (%RE) | Precision (%CV) |
| Intra-run | LLOQ | Within ±20% | ≤20% |
| (Single Run) | Low, Mid, High | Within ±15% | ≤15% |
| Inter-run | LLOQ | Within ±20% | ≤20% |
| (Across 3 Runs) | Low, Mid, High | Within ±15% | ≤15% |
%RE = Percent Relative Error; %CV = Percent Coefficient of Variation
D. Recovery and Matrix Effect
-
Objective: To assess the efficiency of the extraction process (Recovery) and the influence of co-eluting matrix components on analyte ionization (Matrix Effect).
-
Protocol:
-
Recovery: Compare the peak area of 15(S)-HETE in extracted plasma samples (spiked before extraction) to the peak area in post-extraction spiked blank plasma eluate at three QC levels.
-
Matrix Effect: Compare the peak area of 15(S)-HETE in post-extraction spiked blank plasma from six different sources to the peak area of a neat solution.
-
-
Acceptance Criteria: The recovery should be consistent and reproducible. The CV of the matrix factor across the six lots of plasma should be ≤15%.
E. Stability
-
Objective: To ensure the concentration of 15(S)-HETE does not change during sample handling and storage.[8][9]
-
Protocol: Analyze Low and High QC samples after subjecting them to various storage and handling conditions. The results are compared to freshly prepared samples.
-
Acceptance Criteria: The mean concentration at each level must be within ±15% of the nominal concentration.
| Stability Test | Condition | Purpose |
| Bench-Top | Room temperature for 4-6 hours | Simulates time samples are out of freezer during processing. |
| Freeze-Thaw | Three cycles of freezing (-80°C) and thawing | Simulates retrieving samples from storage multiple times. |
| Long-Term | -80°C for an extended period (e.g., 3 months) | Confirms stability for the expected duration of a clinical study. |
| Post-Preparative | Reconstituted samples in autosampler (e.g., 4°C for 24h) | Ensures stability during the analytical run. |
Comparison with Alternative Methods
While LC-MS/MS is the preferred platform, it's useful to compare it with other techniques.
| Method | Advantages | Disadvantages | Suitability for 15(S)-HETE |
| LC-MS/MS (This Guide) | High sensitivity & selectivity; Can separate isomers; Gold standard for regulatory submission. | High initial instrument cost; Requires significant expertise. | Excellent. The definitive method for quantitative, validated analysis. |
| Gas Chromatography-MS (GC-MS) | Good sensitivity; Well-established technique. | Requires derivatization to make analytes volatile; Can be thermally destructive to lipids. | Moderate. Less common now due to the advantages of LC-MS/MS. |
| Immunoassay (ELISA) | High throughput; Lower cost per sample; No complex instrumentation. | Prone to cross-reactivity with similar structures; Often semi-quantitative; Less specific. | Poor for Regulatory Submission. Useful for screening but lacks the specificity and accuracy required for definitive quantification. |
Conclusion: Achieving Trustworthy Bioanalytical Data
The validation of a bioanalytical method for an endogenous biomarker like 15(S)-HETE is a rigorous, multi-faceted process that is non-negotiable for regulatory compliance and scientific integrity.[1] The LC-MS/MS method detailed in this guide, when subjected to the full validation protocol, provides a robust framework for generating high-quality, defensible data. By understanding the "why" behind each step—from sample collection with antioxidants to the use of a chiral column and a stable isotope-labeled internal standard—researchers can confidently generate data that accurately reflects the true in-vivo concentration of this critical lipid mediator. This adherence to strict validation principles ensures that the resulting pharmacokinetic, toxicokinetic, or biomarker data is reliable for making critical decisions in drug development.
References
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.
- Bioanalysis Considerations for Endogenous Substance Drug Products. (2022). BioPharma Services.
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.
- FDA M10 Bioanalytical Method Validation (2022). NorthEast BioLab.
- Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol. The Serhan Laboratory.
- Eicosanoid Sample Extraction Protocol. Arbor Assays.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration.
- Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS. (n.d.). National Institutes of Health.
- Application Notes and Protocols for Chiral Separation of 15(R)-HETE and 15(S). (2025). BenchChem.
- Eicosanoid Sample Collection Preparation and Storage Advice. (n.d.). News & Announcements.
- Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). SciSpace.
- Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode. (2014). PubMed.
- Analysis of hydroxyeicosatetraenoic acids (HETEs) in human whole blood by chiral ultrahigh performance liquid chromatgraphy (UHPLC)-electron capture atmospheric pressure chemical ionization/high resolution mass spectrometry (ECAPCI/HRMS). (2025). ResearchGate.
- Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children's Plasma. (2025). MDPI.
- Stability Issues in Bioanalysis: New Case Studies. (n.d.).
- Solutions to Analyte Stability Issues in Preclinical Bioanalysis. (2024). WuXi AppTec DMPK.
- Stability Issues in Bioanalysis. (2019). Taylor & Francis Online.
- 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. (n.d.). National Institutes of Health.
- Common challenges in bioanalytical method development. (2023). Simbec-Orion.
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- 18. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
15(S)-Hepe Proper Disposal Procedures
The following technical guide details the proper disposal procedures for 15(S)-Hepe (15(S)-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid).
This guide is structured to ensure regulatory compliance (EPA/OSHA), personnel safety, and environmental stewardship. It addresses the compound primarily in its supplied form (ethanolic solution) and as a neat standard.
Core Safety Directive & Hazard Profile
Before initiating disposal, you must recognize that 15(S)-Hepe is a bioactive lipid mediator typically supplied as a solution in Ethanol .[1] Therefore, the primary disposal hazard is flammability , followed by the potential biological activity of the lipid itself.
Physicochemical Hazard Summary
| Property | Specification | Operational Implication |
| Primary Solvent | Ethanol (≥95%) | High Flammability (Flash Point ~13°C).[1] Requires spark-proof handling. |
| Compound Class | Monohydroxy Fatty Acid | Low acute toxicity, but potential irritant. Do not release into water tables. |
| EPA Waste Code | D001 (Ignitable) | Must be segregated into "Flammable/Ignitable" waste streams. |
| Solubility | Miscible in organic solvents | DO NOT dispose of down sink drains. |
| Stability | Light/Oxygen Sensitive | Peroxide formation risk in long-term storage; dispose of expired stock promptly. |
Critical Warning: Never dispose of 15(S)-Hepe or its ethanolic solutions down the drain. The lipophilic nature of the compound poses risks to aquatic life, and the solvent is a prohibited sewer discharge due to flammability limits.
Pre-Disposal Assessment Workflow
Effective disposal begins with characterization.[2][3] Use the following logic to determine the correct waste stream.
Waste Classification Logic (DOT Visualization)
Figure 1: Decision tree for classifying 15(S)-Hepe waste streams. Most standard applications will result in Stream A (Non-Halogenated Organic Solvents).[1]
Step-by-Step Disposal Protocol
Phase 1: Segregation & Container Selection
Objective: Prevent chemical incompatibility and ensure container integrity.
-
Select Container: Use a chemically resistant container, typically High-Density Polyethylene (HDPE) or amber glass.
-
Why? Ethanol is compatible with HDPE. Amber glass protects residual lipid from photo-oxidation before final destruction.
-
-
Segregate: Place the waste into the Non-Halogenated Organic Solvent carboy.
-
Note: If your experimental protocol involved Chloroform or Dichloromethane extraction, you must use the Halogenated waste stream (Stream B in Fig 1) to prevent costly cross-contamination during incineration.
-
Phase 2: Labeling & Accumulation
Objective: Maintain chain of custody and hazard communication.
-
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste.[4]
-
Chemical Name: Write out "Ethanol" and "15(S)-Hydroxyeicosapentaenoic acid" (do not use abbreviations like "15S-Hepe" on official waste tags).
-
Hazards: Check "Flammable" and "Irritant".[5]
-
-
Venting: Ensure the cap is tight when not in use to prevent volatile emissions (EPA requirement).
Phase 3: Empty Container Management
Objective: Decontaminate primary packaging (vials/ampules).
-
Triple Rinse:
-
Rinse the empty 15(S)-Hepe vial three times with a small volume of ethanol or methanol.
-
Pour rinsate into the Non-Halogenated Waste container.
-
-
Deface: Cross out the original label on the vial.
-
Disposal: Once triple-rinsed and dry, the glass vial can typically be discarded in the laboratory glass trash (check local institutional EHS rules).
Emergency Procedures (Spills & Exposure)
In the event of an accidental release, immediate action is required to mitigate flammability risks.
| Scenario | Immediate Action | Mitigation Rationale |
| Minor Spill (<50 mL) | 1. Eliminate ignition sources.2. Absorb with vermiculite or sand.3. Place in sealed bag/container. | The ethanol solvent flashes at 13°C; sparks must be prevented immediately. |
| Skin Contact | Wash with soap and water for 15 minutes.[6] | 15(S)-Hepe is lipophilic; soap is required to solubilize and remove it from the skin barrier. |
| Eye Contact | Flush with water for 15 minutes; seek medical aid.[6] | Ethanol causes serious eye irritation (GHS H319).[5][7] |
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from [Link]
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Retrosynthesis Analysis
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